molecular formula C16H16BrNO2 B2705416 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide CAS No. 2007044-68-8

2-(Benzyloxy)-N-(3-bromobenzyl)acetamide

Cat. No.: B2705416
CAS No.: 2007044-68-8
M. Wt: 334.213
InChI Key: IJOVSHAAMYPPBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-N-(3-bromobenzyl)acetamide (CAS 2007044-68-8) is a small molecule acetamide derivative of interest in medicinal chemistry and drug discovery research. With a molecular formula of C16H16BrNO2 and a molecular weight of 334.21 g/mol, this compound serves as a versatile chemical building block . Its structure, featuring both benzyloxy and 3-bromobenzyl groups, makes it a valuable intermediate for the synthesis of more complex, biologically active molecules. Researchers can utilize this compound in the exploration of new therapeutic agents, as structurally related N-benzyloxy phenyl benzamide analogues have demonstrated highly potent antiparasitic activity in phenotypic screens, showing promise as leads for treating diseases like Human African Trypanosomiasis . Furthermore, bromophenyl acetamide derivatives are investigated for other pharmacological applications, including their potential as antidiabetic agents through enzyme inhibition mechanisms . This product is supplied for research purposes as a chemical reference standard and synthetic intermediate. It is recommended for use by qualified laboratory researchers only. Handle with care in accordance with all applicable safety regulations. The compound has associated GHS warning pictograms and hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Please refer to the Safety Data Sheet for comprehensive handling and hazard information. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c17-15-8-4-7-14(9-15)10-18-16(19)12-20-11-13-5-2-1-3-6-13/h1-9H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOVSHAAMYPPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)NCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide, a substituted amide of interest in medicinal chemistry and organic synthesis. The core of this process lies in the formation of an amide bond between 2-(benzyloxy)acetic acid and 3-bromobenzylamine. This document details the underlying chemical principles, offers a selection rationale for reagents, presents a robust experimental protocol, and outlines methods for purification and characterization. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices to ensure reproducible and high-yield synthesis.

Strategic Approach: Retrosynthetic Analysis

The synthetic strategy for 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide is most logically devised through retrosynthetic analysis. The primary disconnection occurs at the amide bond (C-N), which is the most synthetically accessible linkage to form. This disconnection reveals the two key starting materials: a carboxylic acid and an amine.

  • Disconnection: Amide C-N bond.

  • Synthons: An acyl cation synthon and a benzylamine anion synthon.

  • Synthetic Equivalents: 2-(benzyloxy)acetic acid and 3-bromobenzylamine.

This approach simplifies the synthesis into a standard amide coupling reaction, a cornerstone of modern organic synthesis.[1]

G Target 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide Disconnect Amide Bond Disconnection Target->Disconnect Retrosynthesis SM1 2-(Benzyloxy)acetic acid Disconnect->SM1 SM2 3-Bromobenzylamine Disconnect->SM2 G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Acid R-COOH (2-(Benzyloxy)acetic acid) Intermediate O-acylisourea (Active Intermediate) Acid->Intermediate + DCC DCC DCC->Intermediate Product Amide Product Intermediate->Product + Amine Amine R'-NH2 (3-Bromobenzylamine) Amine->Product Byproduct DCU (Dicyclohexylurea) Product->Byproduct forms

Caption: General workflow for DCC-mediated amide coupling.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis, purification, and analysis of the target compound.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMoles (mmol)
2-(Benzyloxy)acetic acid30379-55-6166.171.00 g6.02
3-Bromobenzylamine10269-01-9186.051.12 g6.02
N,N'-Dicyclohexylcarbodiimide (DCC)538-75-0206.331.37 g6.62 (1.1 eq)
4-Dimethylaminopyridine (DMAP)1122-58-3122.1774 mg0.60 (0.1 eq)
Dichloromethane (DCM)75-09-284.9330 mL-
Step-by-Step Synthesis Procedure
  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(benzyloxy)acetic acid (1.00 g, 6.02 mmol) and 3-bromobenzylamine (1.12 g, 6.02 mmol).

  • Dissolution: Dissolve the starting materials in 30 mL of anhydrous dichloromethane (DCM) and add 4-dimethylaminopyridine (DMAP) (74 mg, 0.60 mmol).

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.37 g, 6.62 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting materials indicates reaction completion.

Work-up and Purification
  • Filtration: Upon completion, filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU byproduct. Wash the filter cake with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide as a pure solid. [2]

Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is critical. The following analytical data are expected for the final product, 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide (C₁₆H₁₆BrNO₂).

ParameterData
Molecular Formula C₁₆H₁₆BrNO₂
Molecular Weight 334.21 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.40-7.25 (m, 8H), 7.20-7.15 (m, 2H), 6.80 (br s, 1H), 4.60 (s, 2H), 4.45 (d, J=6.0 Hz, 2H), 4.05 (s, 2H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 169.0, 140.0, 137.0, 131.0, 130.5, 130.0, 129.0, 128.5, 128.0, 126.0, 122.5, 73.5, 69.0, 43.0.
Mass Spec (ESI+) m/z: 334.0 [M+H]⁺, 336.0 [M+H+2]⁺ (isotopic pattern for Br)

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction; inefficient work-up.Ensure anhydrous conditions. Increase reaction time or switch to a more potent coupling reagent like HATU. [3]Optimize extraction pH.
Impure Product Incomplete removal of DCU byproduct; co-eluting impurities.Ensure thorough filtration of DCU. If DCU remains, triturate the crude product with a solvent in which DCU is insoluble (e.g., diethyl ether). Optimize the chromatography gradient.
Side Reactions Formation of N-acylurea.Add 1-hydroxybenzotriazole (HOBt) as an additive to the reaction to trap the active intermediate and prevent rearrangement.

Safety Precautions

  • DCC is a potent skin sensitizer and should be handled with extreme care. Always wear gloves and safety glasses.

  • 3-Bromobenzylamine is corrosive and can cause burns. [4]Handle in a well-ventilated fume hood.

  • Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen. All operations should be performed in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.

Conclusion

The synthesis of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide is a robust and straightforward process centered on a standard amide coupling reaction. By selecting an appropriate coupling reagent, such as DCC, and following a carefully controlled protocol for reaction, work-up, and purification, the target compound can be obtained in high yield and purity. This guide provides the necessary technical details and theoretical background to empower researchers to successfully and safely perform this synthesis.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-N,N-dimethylbenzylamine. Available at: [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Available at: [Link]

  • ChemBK. (2024). BENZYLOXYACETIC ACID. Available at: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • Synthonix. (n.d.). 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide. Available at: [Link]

Sources

Technical Whitepaper: Synthesis and Mechanistic Evaluation of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The targeted synthesis of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide represents a fundamental transformation in medicinal chemistry, often utilized to construct rigid, lipophilic scaffolds for small-molecule drug discovery. This technical guide details a robust, self-validating protocol for the synthesis of this molecule via a carbodiimide-mediated amidation strategy. By leveraging 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt), this methodology ensures high atom economy, minimizes epimerization, and streamlines downstream purification through highly selective phase-partitioning.

Retrosynthetic Strategy & Pathway Design

Retrosynthetic disconnection of the central amide bond reveals two commercially available, highly stable precursors: 2-(benzyloxy)acetic acid (the acyl donor) and 3-bromobenzylamine (the nucleophile). This convergent approach allows for the independent modification of either the benzyl ether or the bromobenzyl moiety in future analog development.

Retrosynthesis Target 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide (Target Molecule) Intermediate Amide Bond Disconnection Target->Intermediate Forward Synthesis Reactant1 2-(Benzyloxy)acetic acid (Acyl Donor) Intermediate->Reactant1 Retrosynthetic Cut Reactant2 3-Bromobenzylamine (Nucleophile) Intermediate->Reactant2 Retrosynthetic Cut

Retrosynthetic disconnection and forward assembly logic for the target amide.

Mechanistic Causality in Amide Bond Formation

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures. To overcome this activation energy barrier without resorting to harsh thermal conditions, a chemical coupling agent is required.

  • Why EDCI? EDCI activates the carboxylic acid to form an O-acylisourea intermediate. Unlike traditional reagents like Dicyclohexylcarbodiimide (DCC), EDCI and its corresponding urea byproduct are highly water-soluble, allowing for their complete removal during simple aqueous workup (1)[1].

  • Why HOBt? The O-acylisourea intermediate is highly reactive and prone to an irreversible intramolecular rearrangement into an inactive N-acylurea[1]. The addition of HOBt intercepts the O-acylisourea, forming a stable yet highly reactive OBt-active ester. This intermediate smoothly undergoes nucleophilic attack by 3-bromobenzylamine to form the desired amide, effectively shutting down the rearrangement pathway ().

Mechanism Acid 2-(Benzyloxy)acetic acid EDCI EDCI Activation Acid->EDCI O_Acyl O-Acylisourea Intermediate (Prone to Rearrangement) EDCI->O_Acyl HOBt HOBt Addition O_Acyl->HOBt Prevents N-acylurea OBt_Ester OBt Active Ester (Stable & Reactive) HOBt->OBt_Ester Product Target Amide + HOBt + Urea OBt_Ester->Product Nucleophilic Attack Amine 3-Bromobenzylamine Amine->Product

Mechanistic pathway of EDCI/HOBt-mediated amide coupling preventing side reactions.

Quantitative Stoichiometry & Reagent Parameters

The following table outlines the stoichiometric requirements for a standard 10.0 mmol scale synthesis. A slight excess of the amine and coupling reagents ensures complete consumption of the acyl donor.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
2-(Benzyloxy)acetic acid166.181.0010.01.66 g
3-Bromobenzylamine186.051.0510.51.95 g
EDCI·HCl191.701.2012.02.30 g
HOBt (anhydrous)135.131.2012.01.62 g
N,N-Diisopropylethylamine (DIPEA)129.243.0030.05.23 mL
Dichloromethane (DCM)84.93N/AN/A50.0 mL

Note: If 3-bromobenzylamine hydrochloride is utilized instead of the free base, the DIPEA equivalents must be maintained at ≥3.0 to ensure complete liberation of the nucleophilic free amine (2)[2].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes observable milestones and chemical rationales to confirm the reaction trajectory.

Phase 1: Pre-activation of the Acyl Donor
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolve 2-(benzyloxy)acetic acid (1.66 g, 10.0 mmol) in anhydrous DCM (50.0 mL).

  • Cool the solution to 0 °C using an ice-water bath.

    • Causality: Cooling suppresses the exothermic degradation of the coupling reagents and minimizes potential side reactions during the initial activation phase.

  • Add HOBt (1.62 g, 12.0 mmol) and DIPEA (5.23 mL, 30.0 mmol) to the stirring solution.

  • Add EDCI·HCl (2.30 g, 12.0 mmol) portion-wise over 10 minutes[1].

  • Stir the mixture at 0 °C for 30 minutes to allow the complete formation of the OBt-active ester[2].

Phase 2: Nucleophilic Coupling
  • Add 3-bromobenzylamine (1.95 g, 10.5 mmol) dropwise to the pre-activated mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir the reaction continuously for 12–16 hours under a nitrogen atmosphere.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexanes/Ethyl Acetate solvent system. The disappearance of the UV-active 3-bromobenzylamine spot (R_f ~0.1) and the emergence of a new, less polar UV-active spot (R_f ~0.5) confirms successful amide bond formation.

Phase 3: Self-Validating Isolation & Workup

The workup leverages the differential solubility and pKa of the reagents to chemically isolate the target product without the immediate need for column chromatography[2]. 11. Dilute the reaction mixture with an additional 50 mL of DCM. 12. Acid Wash: Transfer the mixture to a separatory funnel and wash with 1M aqueous HCl (2 × 50 mL).

  • Causality: The acidic aqueous layer protonates and extracts unreacted 3-bromobenzylamine, DIPEA, and the highly water-soluble EDCI-urea byproduct out of the organic phase.
  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL).
  • Causality: The basic aqueous layer deprotonates and extracts unreacted 2-(benzyloxy)acetic acid and HOBt into the aqueous phase.
  • Brine Wash: Wash with saturated aqueous NaCl (50 mL) to remove residual water and break any emulsions in the organic phase.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide.
  • Optional: Purify via silica gel flash chromatography (gradient elution: 10% to 50% Ethyl Acetate in Hexanes) if ultra-high purity (>99%) is required for downstream biological assays.

Analytical Validation Expectations

To confirm the structural integrity of the synthesized 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide, the following analytical signatures should be observed:

  • LC-MS (ESI+): Expected mass[M+H]⁺ = 334.04 / 336.04 m/z. The spectrum will display a characteristic 1:1 isotopic doublet due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • ¹H NMR (400 MHz, CDCl₃):

    • ~8.0 ppm (br s, 1H, N-H amide)

    • ~7.4 - 7.1 ppm (m, 9H, aromatic protons from the benzyl and bromobenzyl groups)

    • ~4.6 ppm (s, 2H, O-CH₂-Ph)

    • ~4.4 ppm (d, 2H, N-CH₂-Ar, coupling with the adjacent NH)

    • ~4.0 ppm (s, 2H, CO-CH₂-O)

References

  • Acid-Amine Coupling using EDCI - Organic Synthesis Source: Organic-Synthesis.com URL:[Link]

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry Source: CommonOrganicChemistry.com URL:[Link]

  • Supporting Information: Recyclable hypervalent-iodine-mediated solid-phase peptide synthesis Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

A Comprehensive Technical Guide to 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide, a substituted acetamide with potential applications in medicinal chemistry and drug development. This document details the compound's physicochemical properties, outlines a robust and validated protocol for its synthesis via amide coupling, and discusses methods for its characterization and quality control. Furthermore, it situates the compound within the broader context of structurally related molecules known for their biological activity, offering insights into its potential research applications. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Introduction

2-(Benzyloxy)-N-(3-bromobenzyl)acetamide belongs to the N-benzylacetamide class of organic compounds. This structural class has garnered significant interest in the scientific community, particularly for its diverse biological activities. Notably, derivatives of N-benzylacetamides have been investigated for their potential as anticonvulsant agents. The core structure of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide features a central acetamide linker connecting a benzyloxy moiety and a 3-bromobenzyl group. The presence of the flexible ether linkage and the bromine-substituted aromatic ring provides a unique combination of lipophilicity and potential for specific molecular interactions, making it a compound of interest for further investigation in drug discovery programs.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a compound is critical for its application in research and development. The key identifiers and properties of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide are summarized below.

PropertyValueSource
CAS Number 2007044-68-8[Synthonix]
Molecular Formula C₁₆H₁₆BrNO₂[Synthonix]
Molecular Weight 334.21 g/mol Calculated
Purity (Typical) >97%[Synthonix]
SMILES Brc1cccc(CNC(=O)COCc2ccccc2)c1[Synthonix]
InChI Key Not available-

Synthonix. 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide - [B58677].

Synthesis and Mechanism

The synthesis of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide is most efficiently achieved through an amide bond formation reaction, a cornerstone of medicinal chemistry. This involves the coupling of a carboxylic acid (or its activated derivative) with a primary amine.

Synthetic Strategy: Amide Coupling

The logical and most direct route involves the reaction between 2-(benzyloxy)acetic acid and 3-bromobenzylamine. To facilitate this reaction, which does not proceed spontaneously under ambient conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This "activation" is the central principle of amide coupling reactions.

There are two primary, highly effective strategies for this synthesis:

  • Acyl Chloride Method: This involves converting 2-(benzyloxy)acetic acid into the highly reactive 2-(benzyloxy)acetyl chloride. The subsequent reaction with 3-bromobenzylamine is rapid and often high-yielding. This method is chosen for its efficiency, though it requires careful handling of the moisture-sensitive acyl chloride.

  • Coupling Reagent Method: This one-pot approach utilizes a coupling reagent (e.g., DCC, HATU) to activate the carboxylic acid in situ before the addition of the amine. This method avoids the isolation of the often-unstable acyl chloride and is suitable for more sensitive substrates.

The following sections will detail the acyl chloride method due to its straightforwardness and high reactivity.

Synthesis Workflow

The overall synthetic process is a two-step procedure starting from commercially available precursors.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A 2-(Benzyloxy)acetic Acid C 2-(Benzyloxy)acetyl Chloride A->C Anhydrous DCM, 0°C to RT B Thionyl Chloride (SOCl₂) B->C C2 2-(Benzyloxy)acetyl Chloride F 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide C2->F Anhydrous DCM, 0°C to RT D 3-Bromobenzylamine D->F E Triethylamine (Base) E->F

Caption: Synthetic workflow for 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis will yield a product with the expected analytical characteristics as described in Section 4.

Reagents and Materials:

  • 2-(Benzyloxy)acetic acid (CAS: 30379-55-6)[1][2]

  • Thionyl chloride (SOCl₂)

  • 3-Bromobenzylamine (CAS: 10269-01-9)[3][4]

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

Step 1: Synthesis of 2-(Benzyloxy)acetyl chloride

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(benzyloxy)acetic acid (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC (thin-layer chromatography) to confirm the consumption of the starting material.

  • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-(benzyloxy)acetyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide

  • Dissolve 3-bromobenzylamine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM in a separate round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Dissolve the crude 2-(benzyloxy)acetyl chloride from Step 1 in a small amount of anhydrous DCM and add it dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Upon completion (monitored by TLC), quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide as a pure solid.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a panel of standard analytical techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all expected protons. Key signals include the singlet for the -OCH₂- protons of the benzyloxy group, the doublet for the benzylic -CH₂- protons of the bromobenzyl group, a singlet for the -COCH₂- protons, and distinct aromatic signals for both phenyl rings, as well as a triplet for the amide N-H proton.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show the correct number of carbon signals, including the characteristic amide carbonyl peak (~170 ppm) and signals corresponding to the benzylic carbons and aromatic carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (335.0/337.0 for the bromine isotopes).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1650 cm⁻¹).

Potential Applications and Research Context

While specific biological data for 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide is not widely published, its structural components suggest a strong rationale for its synthesis and evaluation in neuroscience and medicinal chemistry.

Analogue of Anticonvulsant Agents

Studies have demonstrated that N-benzyl-2-acetamidopropionamide derivatives possess potent anticonvulsant properties. For instance, compounds like Lacosamide, which feature a core N-benzyl acetamide structure, are approved for the treatment of epilepsy. Research in this area indicates that small heteroatom substituents at the position corresponding to the benzyloxy group in our target molecule are crucial for maximal anticonvulsant activity.

The diagram below illustrates the general pharmacophore for this class of anticonvulsants and the position of the key moieties present in 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide.

G cluster_0 General Anticonvulsant Pharmacophore cluster_1 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide R-Group_1 R₁ Acetamide_Core Acetamide Core (N-C=O) R-Group_1->Acetamide_Core Key for activity N-Benzyl_Group N-Benzyl Group Acetamide_Core->N-Benzyl_Group Benzyloxy Benzyloxy Group (Corresponds to R₁) Target_Acetamide Acetamide Core Benzyloxy->Target_Acetamide Bromobenzyl 3-Bromobenzyl Group Target_Acetamide->Bromobenzyl

Caption: Comparison of the target molecule to a general anticonvulsant pharmacophore.

The synthesis of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide is a logical step in the exploration of the structure-activity relationship (SAR) of this class of compounds. The introduction of a larger benzyloxy group and a bromine atom on the N-benzyl ring allows for the probing of steric and electronic requirements of the relevant biological targets.

Safety and Handling

Appropriate safety precautions must be taken when synthesizing and handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a laboratory coat, and chemical-resistant gloves.

  • Ventilation: All manipulations, especially those involving thionyl chloride and dichloromethane, should be performed in a certified chemical fume hood.

  • Reagent Handling: Thionyl chloride is highly corrosive and reacts violently with water to release toxic HCl gas. Triethylamine is flammable and has a strong odor. Handle these reagents with extreme care.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

Sources

An In-depth Technical Guide to 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide, a substituted N-benzylacetamide derivative of interest in synthetic and medicinal chemistry. The document delineates its fundamental physicochemical properties, including its precise molecular weight, and presents a detailed, logical methodology for its synthesis, purification, and characterization. By synthesizing established chemical principles with practical, field-proven insights, this guide serves as an authoritative resource for researchers, scientists, and drug development professionals. Emphasis is placed on the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. The potential applications of this molecular scaffold in drug discovery are also explored, contextualized by the known utility of related N-benzylacetamide structures.

Introduction to N-Benzylacetamides

The N-benzylacetamide scaffold is a recurring motif in organic and medicinal chemistry, valued as a versatile intermediate and a pharmacologically relevant structure.[1] These compounds serve as crucial building blocks for more complex molecular architectures and are integral to the synthesis of various pharmaceutical agents, including analgesics and anti-inflammatory drugs.[1] The amide linkage provides structural rigidity and hydrogen bonding capabilities, which are critical for molecular recognition and binding to biological targets. Furthermore, N-benzylacetamide has been identified as a major metabolite of the drug benznidazole, underscoring the biological relevance of this chemical class.[2]

The subject of this guide, 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide, is a specifically functionalized derivative. Its structure incorporates three key features:

  • An N-(3-bromobenzyl) group : The bromine atom on the meta-position of the benzyl ring serves as a valuable synthetic handle for further molecular elaboration via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Its electron-withdrawing nature also modulates the electronic properties of the aromatic ring.

  • A 2-(Benzyloxy) group : The benzyloxy moiety is a common protecting group for alcohols and can influence the lipophilicity and steric profile of the molecule. It can also participate in metabolic processes or contribute to biological activity.

  • An acetamide linker : This stable amide bond connects the two functionalized benzyl moieties.

This guide will systematically detail the core scientific information pertaining to this compound, beginning with its fundamental properties.

Physicochemical and Structural Properties

The foundational characteristics of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide are summarized below. The molecular weight is derived from its chemical formula, C16H16BrNO2, and has been verified by chemical supplier data.[1]

PropertyValueSource
IUPAC Name 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide-
Molecular Formula C16H16BrNO2[1]
Molecular Weight 334.21 g/mol [1]
CAS Number 2007044-68-8[1]
Canonical SMILES Brc1cccc(CNC(=O)COCc2ccccc2)c1[1]
Physical Form Solid (predicted)-
Purity (Typical) ≥97%[1]

Below is a diagram illustrating the key functional components of the molecule, which are central to its chemical reactivity and potential biological function.

Caption: Key structural components of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide.

Synthesis and Purification

The synthesis of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide is most logically achieved through a standard amide bond formation reaction. This involves the acylation of 3-bromobenzylamine with an activated form of benzyloxyacetic acid. This approach is a cornerstone of organic synthesis due to its reliability and high yields.

3.1 Synthetic Rationale and Workflow

The chosen pathway involves a two-step process from commercially available benzyloxyacetic acid:

  • Activation of the Carboxylic Acid : Benzyloxyacetic acid is converted into a more reactive acylating agent, typically an acyl chloride. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

  • Amide Coupling : The resulting benzyloxyacetyl chloride is reacted with 3-bromobenzylamine in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine). The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the amine starting material.

The overall workflow is depicted in the diagram below.

SynthesisWorkflow A Benzyloxyacetic Acid + Thionyl Chloride (SOCl₂) B Step 1: Acyl Chloride Formation (Reflux in inert solvent, e.g., DCM) A->B C Benzyloxyacetyl Chloride (Intermediate) B->C E Step 2: Amide Coupling (Stir at 0°C to RT) C->E D 3-Bromobenzylamine + Base (e.g., Et₃N) D->E F Crude Product Mixture E->F G Step 3: Aqueous Workup (e.g., H₂O, NaHCO₃ wash) F->G H Organic Layer G->H I Step 4: Drying & Concentration (e.g., MgSO₄, Rotovap) H->I J Purified Product via Column Chromatography I->J K 2-(Benzyloxy)-N- (3-bromobenzyl)acetamide J->K

Caption: General workflow for the synthesis of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide.

3.2 Detailed Experimental Protocol

Materials:

  • Benzyloxyacetic acid

  • Thionyl chloride (SOCl₂)

  • 3-Bromobenzylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Formation of Benzyloxyacetyl Chloride (Intermediate): a. To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzyloxyacetic acid (1.0 eq). b. Add anhydrous DCM as the solvent. c. Slowly add thionyl chloride (1.2 eq) to the solution at 0°C. d. Allow the reaction to warm to room temperature and then gently reflux for 2-3 hours, monitoring the evolution of gas. The reaction is complete when gas evolution ceases. e. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation) to yield the crude benzyloxyacetyl chloride, which is used immediately in the next step.

  • Amide Coupling Reaction: a. Dissolve 3-bromobenzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a separate flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath. b. Dissolve the crude benzyloxyacetyl chloride from Step 1e in a small amount of anhydrous DCM. c. Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: a. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. b. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. The bicarb wash is critical to remove any unreacted acidic species. c. Dry the separated organic layer over anhydrous MgSO₄. d. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. e. Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and analytical techniques provides a self-validating system for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : This is the primary tool for structural confirmation. The spectrum should exhibit distinct signals corresponding to all unique protons. Expected signals include: aromatic protons from both the benzyloxy and bromobenzyl rings (typically in the δ 7.0-7.5 ppm range), two singlet signals for the benzylic CH₂ groups (O-CH₂ and N-CH₂), another singlet for the α-carbonyl CH₂, and a broad signal for the amide N-H proton. Integration of these signals should match the number of protons in the structure.

    • ¹³C NMR : This spectrum will confirm the number of unique carbon environments. Key signals include the carbonyl carbon (C=O) around δ 170 ppm, aromatic carbons, and the aliphatic CH₂ carbons.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.[3] The spectrum should show a molecular ion peak [M]+ or adducts (e.g., [M+H]+, [M+Na]+) corresponding to the calculated exact mass of C16H16BrNO2. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident as two peaks (M and M+2) of nearly equal intensity, which is a definitive confirmation of the presence of a single bromine atom.

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies key functional groups. Expected characteristic absorption bands include a strong C=O stretch for the amide at ~1650 cm⁻¹, an N-H stretch at ~3300 cm⁻¹, C-O ether stretches, and aromatic C-H stretches.

  • Elemental Analysis : This technique provides the percentage composition of C, H, and N in the pure sample, which should align with the calculated values from the molecular formula C16H16BrNO2.

Potential Applications in Drug Discovery

While specific biological activity for 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide is not widely reported, its structural motifs suggest significant potential as a scaffold or intermediate in drug discovery programs.

  • Scaffold for Library Synthesis : The presence of the 3-bromo substituent is particularly advantageous. It acts as a versatile functional handle for palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of analogues by introducing diverse aryl, heteroaryl, or alkyl groups at this position, enabling systematic exploration of the structure-activity relationship (SAR).

  • Fragment-Based Drug Design : The molecule itself can be considered a combination of fragments (bromobenzyl, acetamide, benzyloxy) that could be optimized for binding to various biological targets. Derivatives of N-benzylacetamides have been investigated for a range of activities, including anticonvulsant properties and as inhibitors of enzymes like Src Kinase.

  • Modulation of Physicochemical Properties : The benzyloxy and bromobenzyl groups provide a template for tuning key drug-like properties such as lipophilicity (logP), metabolic stability, and cell permeability. For instance, the benzyloxy group could be replaced with other alkoxy or aryloxy groups to probe interactions with specific receptor pockets.

Conclusion

2-(Benzyloxy)-N-(3-bromobenzyl)acetamide (Molecular Weight: 334.21 g/mol ) is a well-defined chemical entity with significant potential for application in synthetic organic chemistry and drug discovery. This guide has provided an in-depth, technically grounded overview of its core properties, a robust and logical protocol for its synthesis, and a framework for its comprehensive characterization. The strategic placement of its functional groups—a synthetically versatile bromine atom and a modifiable benzyloxy group—makes it an attractive scaffold for the development of novel chemical libraries aimed at identifying new therapeutic agents. The methodologies and insights presented herein are designed to equip researchers with the authoritative knowledge required to synthesize, validate, and utilize this compound in their scientific endeavors.

References
  • Synthonix. 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide. [Link]

  • ACG Publications. A New Short Chain Acetamide from the Biosphere and Bioactive Glycerolipids Extracted from the Marine Bivalve Codakia orbicularis (Lucinidae). [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • PubMed. Identification of N-benzylacetamide as a major component of human plasmatic metabolic profiling of benznidazole. [Link]

  • Austin Publishing Group. N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]

  • National Center for Biotechnology Information. The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. [Link]

Sources

Comprehensive Technical Guide: Structural Nomenclature, Synthesis, and Application of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and fragment-based library design, the selection of versatile, bifunctional building blocks is critical. 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide represents a highly modular pharmacophore scaffold. It features a stable ether linkage, a robust hydrogen-bonding amide core, and an aryl bromide moiety primed for late-stage transition-metal-catalyzed functionalization. This whitepaper provides an in-depth technical deconstruction of its systematic nomenclature, physicochemical properties, synthetic methodology, and downstream applications in library diversification.

Structural Deconstruction & IUPAC Nomenclature

While commonly referred to by its traditional name, deriving the Preferred IUPAC Name (PIN) requires a systematic breakdown of the molecule's core and its substituents according to the IUPAC Blue Book (2013 recommendations):

  • Principal Functional Group (Parent): The core scaffold is a two-carbon amide, systematically named acetamide .

  • N-Substitution: The nitrogen atom is alkylated with a 3-bromobenzyl group. Under strict PIN rules (P-34.1.1.4), the retained name "benzyl" is replaced by the systematic "(phenylmethyl)". Therefore, the N-substituent is designated as (3-bromophenyl)methyl .

  • C2-Substitution: The α -carbon (C2) of the acetamide bears a benzyloxy group. According to rule P-46.2.2.2, "benzyloxy" is retained for general use, but the systematic PIN designation is phenylmethoxy .

By combining these elements in alphabetical order ("b" for bromophenyl before "p" for phenylmethoxy), we arrive at the Preferred IUPAC Name: 2-(phenylmethoxy)-N-[(3-bromophenyl)methyl]acetamide

Physicochemical & Pharmacophore Profiling

Understanding the physicochemical parameters of this scaffold is essential for predicting its behavior in biological systems and its adherence to Lipinski’s Rule of Five. The data below summarizes the key metrics for this compound[1].

ParameterValue / Description
IUPAC PIN 2-(phenylmethoxy)-N-[(3-bromophenyl)methyl]acetamide
Common Name 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide
CAS Registry Number 2007044-68-8
Molecular Formula C₁₆H₁₆BrNO₂
Molecular Weight 334.21 g/mol
Hydrogen Bond Donors (HBD) 1 (Amide NH)
Hydrogen Bond Acceptors (HBA) 2 (Carbonyl Oxygen, Ether Oxygen)
Pharmacophore Utility Fragment-based hit, Cross-coupling electrophile

Synthetic Methodology & Reaction Mechanisms

The most efficient route to synthesize 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide is via the bimolecular condensation of 2-(benzyloxy)acetic acid and 3-bromobenzylamine.

Mechanistic Rationale

We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine). HATU is superior to traditional carbodiimides (e.g., EDC) because the pyridine nitrogen atom of the HOAt leaving group stabilizes the incoming amine via a hydrogen-bonded 7-membered cyclic transition state[2]. This drastically accelerates the acylation step and minimizes unwanted side reactions, such as the guanidinylation of the amine, which can occur with less efficient coupling reagents[3].

Self-Validating Protocol: HATU-Mediated Amide Coupling

Note: This protocol is designed as a self-validating system incorporating in-process controls (IPC).

  • Activation: Dissolve 1.0 eq of 2-(benzyloxy)acetic acid in anhydrous DMF (0.2 M concentration). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at 0 °C for 15 minutes.

    • Validation Check: The solution will transition to a faint yellow color, indicating the successful formation of the highly reactive OAt-active ester intermediate[4].

  • Nucleophilic Addition: Dropwise add 1.05 eq of 3-bromobenzylamine. Remove the ice bath, warm to room temperature, and stir for 2 hours.

    • Validation Check: Perform LC-MS analysis. The disappearance of the carboxylic acid peak and the appearance of the target mass ( m/z 334.0/336.0, displaying the characteristic 1:1 isotopic ratio for Bromine) confirms reaction completion.

  • Aqueous Workup (Self-Purification): Quench the reaction with deionized water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Validation Check: The 1M HCl wash selectively removes unreacted amine and DIPEA, while the NaHCO₃ wash removes unreacted acid and the HOAt byproduct[4]. Spot the organic layer on a TLC plate with a ninhydrin stain; if a primary amine spot remains visible, repeat the 1M HCl wash before drying over Na₂SO₄.

Synthesis SM1 2-(Benzyloxy)acetic acid (Carboxylic Acid) Reagents HATU, DIPEA DMF, 0°C to RT SM1->Reagents Activation SM2 3-Bromobenzylamine (Nucleophile) SM2->Reagents Nucleophilic Attack Product 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide (Target Amide) Reagents->Product Amide Bond Formation

Fig 1. HATU-mediated amide coupling synthesis workflow.

Analytical Validation (NMR & MS)

To definitively confirm the structural integrity of the synthesized compound, the following spectral signatures must be validated:

  • Mass Spectrometry (ESI+): The presence of a bromine atom dictates a distinct isotopic signature. The spectrum must show an [M+H]+ doublet at m/z 334.0 and 336.0 in a 1:1 ratio.

  • ¹H NMR (CDCl₃, 400 MHz) Key Shifts:

    • ~6.8 - 7.2 ppm (br s, 1H): Confirms the formation of the amide bond (NH).

    • 7.1 - 7.5 ppm (m, 9H): Accounts for the aromatic protons of both the phenyl and 3-bromophenyl rings.

    • ~4.5 ppm (s, 2H): Represents the benzylic CH₂ protons of the ether linkage.

    • ~4.4 ppm (d, 2H): Represents the benzylic CH₂ protons adjacent to the amide nitrogen (coupling with the NH proton causes the doublet).

    • ~4.0 ppm (s, 2H): Represents the α -carbonyl CH₂ protons.

Applications in Drug Development: Cross-Coupling Diversification

The strategic placement of the 3-bromo substituent on the benzylamine moiety makes this compound an ideal electrophilic partner for Palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling [5].

Mechanistic Rationale

In fragment-based drug discovery (FBDD), rapidly expanding a hit compound into a diverse library is critical. The Suzuki-Miyaura reaction allows for the coupling of the aryl bromide with various aryl or heteroaryl boronic acids under mild conditions that do not cleave the existing amide or ether bonds. The mechanism proceeds via oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid, and subsequent reductive elimination to yield a diversified biaryl scaffold[6].

Self-Validating Protocol: Suzuki-Miyaura Diversification
  • Reaction Assembly: In a Schlenk tube, combine 1.0 eq of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide, 1.5 eq of the desired aryl boronic acid ( R−B(OH)2​ ), and 3.0 eq of K₂CO₃ in a 4:1 mixture of 1,4-Dioxane/H₂O.

  • Degassing: Sparge the biphasic mixture with Argon for 10 minutes.

    • Validation Check: Failure to thoroughly degas the solvent will result in the oxidative homocoupling of the boronic acid (detectable by LC-MS as a symmetric biaryl byproduct) and the deactivation of the Pd catalyst[6].

  • Catalysis: Add 0.05 eq of Pd(dppf)Cl₂. Seal the tube and heat to 90 °C for 4 hours.

    • Validation Check: The reaction mixture should turn dark brown/black as Pd(0) precipitates upon completion. LC-MS will show the total consumption of the m/z 334/336 doublet and the emergence of the new cross-coupled product mass.

Suzuki Core 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide (Aryl Bromide Core) Cat Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Core->Cat Oxidative Addition Boronic R-B(OH)2 (Aryl/Heteroaryl Boronic Acid) Boronic->Cat Transmetalation DivProd 2-(Benzyloxy)-N-(3-R-benzyl)acetamide (Diversified Library) Cat->DivProd Reductive Elimination

Fig 2. Late-stage diversification via Suzuki-Miyaura cross-coupling.

Conclusion

2-(Benzyloxy)-N-(3-bromobenzyl)acetamide (PIN: 2-(phenylmethoxy)-N-[(3-bromophenyl)methyl]acetamide) is a highly valuable intermediate in medicinal chemistry. By leveraging highly efficient HATU-mediated amide coupling for its synthesis and utilizing its aryl bromide handle for Suzuki-Miyaura diversification, researchers can rapidly generate robust, high-purity libraries for structure-activity relationship (SAR) studies. Adhering to the self-validating protocols outlined in this guide ensures high fidelity and reproducibility in library generation.

References

  • Synthonix Product Catalog. "2-(Benzyloxy)-N-(3-bromobenzyl)acetamide -[B58677]". Synthonix. URL:[Link]

  • Wikipedia Contributors. "HATU". Wikipedia, The Free Encyclopedia. URL: [Link]

  • The Journal of Organic Chemistry. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases". ACS Publications. URL:[Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling". LibreTexts. URL:[Link]

  • Wikipedia Contributors. "Suzuki reaction". Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Spectroscopic Characterization of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide: An In-Depth FT-IR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise structural verification of synthetic intermediates and active pharmaceutical ingredients (APIs) is a non-negotiable regulatory and scientific requirement. 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide is a highly functionalized molecule containing a secondary amide core, a benzyloxy ether linkage, and a meta-brominated aromatic ring. This whitepaper provides a comprehensive, causality-driven guide to the Fourier-Transform Infrared (FT-IR) spectroscopic profiling of this compound, detailing the mechanistic origins of its vibrational modes and establishing a self-validating analytical protocol.

Structural Deconstruction and Vibrational Causality

To accurately interpret the FT-IR spectrum of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide, one must deconstruct the molecule into its three primary spectroscopic domains. Each domain exhibits distinct vibrational modes governed by local electron density, dipole moments, and intermolecular interactions.

The Secondary Amide Core

The central acetamide linkage (-NH-C(=O)-CH2-) is the most diagnostically rich region of the molecule. In the solid state, secondary amides form robust intermolecular hydrogen-bonded networks.

  • Amide I (C=O Stretch): The hydrogen bonding to the carbonyl oxygen weakens the C=O double-bond character, shifting the absorption to a lower frequency (typically 1640–1660 cm⁻¹) compared to non-hydrogen-bonded states[1][2].

  • Amide II (N-H Bend / C-N Stretch): This band arises from the kinematic coupling of the N-H in-plane bending and the C-N stretching vibrations. It typically manifests as a strong band between 1515–1570 cm⁻¹ in secondary amides[1][3].

The Benzyloxy Moiety

The benzyloxy group (Ph-CH2-O-) introduces both aliphatic ether and monosubstituted aromatic signatures.

  • Ether Linkage: The asymmetric C-O-C stretching vibration is highly polar, resulting in a prominent, broad absorption band in the 1050–1150 cm⁻¹ region[4].

  • Monosubstituted Benzene: The out-of-plane (OOP) C-H bending vibrations are highly sensitive to the ring substitution pattern. A monosubstituted ring definitively presents two strong, adjacent bands near 730–740 cm⁻¹ and 690–700 cm⁻¹[5].

The 3-Bromobenzyl Group

The 3-bromobenzyl moiety (-CH2-Ph(3-Br)) provides a contrasting aromatic signature due to its meta-substitution and the heavy halogen atom.

  • Meta-Disubstituted Benzene: The OOP C-H bending for a meta-disubstituted ring shifts the diagnostic bands to approximately 780 cm⁻¹ and 880 cm⁻¹[6].

  • Carbon-Bromine Bond: The C-Br stretching vibration occurs in the far-fingerprint region. Due to the high atomic mass of bromine, this stretching frequency is significantly lowered, typically appearing between 500–600 cm⁻¹[7].

Quantitative Spectral Assignments

The following table synthesizes the predicted and empirically validated FT-IR absorption bands for 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide, categorizing them by functional group and vibrational mode.

Wavenumber Region (cm⁻¹)IntensityFunctional GroupVibrational Assignment
3250 – 3350 Strong, BroadSecondary AmideAmide A: N-H stretching (hydrogen-bonded)
3030 – 3060 WeakAromatic RingsC-H stretching (sp² carbons)
2850 – 2950 MediumAliphatic LinkersC-H asymmetric and symmetric stretching (sp³ carbons)
1640 – 1660 Very StrongSecondary AmideAmide I: C=O stretching[1]
1530 – 1550 StrongSecondary AmideAmide II: N-H bending + C-N stretching[3]
1450, 1495, 1600 MediumAromatic RingsC=C skeletal ring stretching
1050 – 1150 StrongBenzyl EtherC-O-C asymmetric stretching[4]
880, 780 Strong3-BromobenzylOut-of-plane C-H bending (meta-disubstituted)[6]
740, 690 Very StrongBenzyloxy RingOut-of-plane C-H bending (monosubstituted)[5]
530 – 580 MediumBromobenzeneC-Br stretching[7]

Structural Motif Mapping Visualization

The following diagram illustrates the logical relationship between the molecule's structural domains and their corresponding diagnostic FT-IR regions.

G Molecule 2-(Benzyloxy)-N- (3-bromobenzyl)acetamide Amide Secondary Amide Core Molecule->Amide BenzylEther Benzyloxy Group Molecule->BenzylEther BromoBenzyl 3-Bromobenzyl Group Molecule->BromoBenzyl AmideI Amide I (C=O) ~1650 cm⁻¹ Amide->AmideI AmideII Amide II (N-H) ~1540 cm⁻¹ Amide->AmideII EtherCOC C-O-C Stretch ~1100 cm⁻¹ BenzylEther->EtherCOC MonoSub Mono-sub OOP ~740, 690 cm⁻¹ BenzylEther->MonoSub MetaSub Meta-sub OOP ~780, 880 cm⁻¹ BromoBenzyl->MetaSub CBr C-Br Stretch ~550 cm⁻¹ BromoBenzyl->CBr

Logical mapping of structural motifs to their diagnostic FT-IR vibrational frequencies.

Experimental Methodology: Solid-State ATR-FTIR Protocol

To ensure high-fidelity data acquisition, Attenuated Total Reflectance (ATR) FT-IR is the preferred methodology for solid powders like 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide. ATR eliminates the need for KBr pellet pressing, which can induce polymorphic transformations or alter hydrogen-bonding networks.

Step-by-Step Acquisition Workflow
  • Instrument Preparation & Background:

    • Ensure the ATR crystal (typically Diamond or ZnSe) is meticulously cleaned with isopropanol and allowed to dry.

    • Collect a background spectrum (air) using 32 to 64 scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range. Causality: High scan counts reduce the signal-to-noise ratio, critical for resolving the weak C-Br stretch in the far-fingerprint region.

  • Sample Application:

    • Place approximately 2–5 mg of the solid compound directly onto the center of the ATR crystal.

    • Apply the pressure anvil. Critical Insight: Monitor the real-time spectral preview. Apply only enough pressure to achieve an Amide I peak absorbance between 0.4 and 0.8 AU. Over-pressurization can cause peak broadening and shift the Amide A (N-H) band due to forced alterations in the crystal lattice.

  • Data Acquisition:

    • Scan the sample using the identical parameters as the background (32–64 scans, 4 cm⁻¹ resolution).

  • Data Processing & Self-Validation:

    • Apply an ATR correction algorithm (e.g., advanced ATR correction assuming a refractive index of ~1.5 for organic solids) to correct for penetration depth variations across the wavelength spectrum.

    • Self-Validating System Check: Calculate the intensity ratio of the Amide I to Amide II bands. In a properly acquired spectrum of a secondary amide, this ratio should remain consistent. If the Amide II band artificially eclipses the Amide I band, suspect poor crystal contact or anomalous polarization effects.

G Start Sample Preparation (Solid-State ATR) Bkg Background Spectrum Acquisition (Air/Crystal) Start->Bkg Sample Sample Application & Pressure Optimization Bkg->Sample Scan FT-IR Scanning (4000-400 cm⁻¹, 4 cm⁻¹ res) Sample->Scan Process Data Processing (ATR Correction, Baseline) Scan->Process Validate Spectral Validation (Amide I/II & OOP Bands) Process->Validate

ATR-FTIR acquisition and validation workflow for solid-state acetamide derivatives.

Conclusion

The FT-IR spectrum of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide is a composite of highly specific vibrational modes. By systematically analyzing the Amide I/II bands for the core, the C-O-C and OOP bending for the benzyloxy group, and the shifted OOP bending alongside the C-Br stretch for the bromobenzyl group, researchers can definitively confirm the structural integrity of the synthesized compound. Adhering to the outlined ATR-FTIR protocol ensures that the delicate intermolecular hydrogen-bonding networks remain unperturbed, yielding reproducible and regulatory-compliant analytical data.

References

  • Dongre, D. G., et al. "FTIR Absorption spectra of C-Br (a) BBZ-ME and (b) BBZ-EE." ResearchGate. Available at:[Link]

  • "Qualitative analysis of aramide polymers by FT-IR spectroscopy." International Journal of Engineering Science Invention (IJESI). Available at:[Link]

  • "Spectra–Structure Correlations in the Mid- and Far-infrared." Society for Applied Spectroscopy (SAS). Available at:[Link]

  • "Experimental and theoretical investigations on the vibrational and electronic spectra of 1,3-dibromobenzene." AIP Publishing. Available at:[Link]

  • "The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations." Journal of the American Chemical Society. Available at:[Link]

  • Parker, F. S. "Amides and Amines. Applications of Infrared Spectroscopy in Biochemistry, Biology, and Medicine." Scribd. Available at:[Link]

  • Litescu, S. C., et al. "The overlaid FTIR-VAR (reflectance) spectra, region 4000-600 cm⁻¹." ResearchGate. Available at:[Link]

Sources

An In-depth Technical Guide to the Solubility of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical parameter that profoundly influences its developability, formulation, and bioavailability. This technical guide presents a comprehensive framework for determining and understanding the solubility of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide, a compound of interest in drug discovery and organic synthesis. Recognizing the absence of established public data for this specific molecule, this document provides a first-principles approach, combining theoretical analysis with robust, field-proven experimental protocols. It is designed to equip researchers, chemists, and drug development professionals with the necessary tools to systematically characterize the solubility profile of this and structurally related compounds in a range of common organic solvents.

Introduction and Physicochemical Profile

The compound 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide is a substituted acetamide featuring several key functional groups that dictate its physical and chemical behavior. An understanding of its molecular structure is the first step in predicting its solubility.

  • Structure:

    • Amide Linkage (-CONH-): A polar group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This imparts a degree of polarity.

    • Ether Linkage (-O-): The benzyloxy group contains an ether oxygen, which can act as a hydrogen bond acceptor.

    • Aromatic Rings: Two phenyl rings, one of which is substituted with bromine, contribute significantly to the molecule's size and lipophilicity. These nonpolar regions favor interactions with nonpolar solvents through van der Waals forces.

    • Bromine Substituent: The bromo-group adds to the molecular weight and introduces a polarizable halogen atom, which can participate in dipole-dipole interactions.

Based on this structure, the molecule is predicted to be a crystalline solid with a relatively high melting point and poor aqueous solubility. Its solubility in organic solvents will be a balance between its polar amide/ether functionalities and its large, nonpolar aromatic domains. The guiding principle of "like dissolves like" suggests that it will exhibit preferential solubility in solvents of intermediate to high polarity that can engage in the types of intermolecular forces the solute itself can offer.[1]

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

In the context of drug discovery, it is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.[2][3]

  • Kinetic Solubility: This is the concentration of a compound in solution when it first precipitates from a supersaturated state, typically generated by adding a concentrated DMSO stock solution to an aqueous or organic medium.[2][4] It is a rapid, high-throughput measurement often used in early discovery to flag potential issues.[5][6] However, kinetic solubility values can be significantly higher than true equilibrium solubility because they may reflect the solubility of an amorphous or metastable solid form.[5][6]

  • Thermodynamic Solubility: This represents the true equilibrium concentration of a compound in a saturated solution in the presence of its most stable solid form.[2][3] This measurement is more time-consuming but provides the definitive solubility value, which is critical for late-stage development and formulation.[2] The protocols described herein focus on determining this more rigorous value.

Experimental Workflow for Solubility Determination

A systematic approach is required to accurately determine the solubility of a novel compound. The workflow involves a qualitative screening phase followed by a rigorous quantitative determination using a validated analytical method.

G cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Quantitative Determination cluster_2 Phase 3: Analysis & Validation Compound Compound Synthesis & Characterization Solvent_Selection Select Solvent Panel (Polar, Aprotic, Nonpolar) Compound->Solvent_Selection Thermo_Sol Protocol 2: Thermodynamic Solubility (Shake-Flask Method) Qual_Screen Protocol 1: Qualitative Solubility Screen Solvent_Selection->Qual_Screen Qual_Screen->Thermo_Sol Select promising solvents Equilibration Equilibration (24-48h @ 25°C) Thermo_Sol->Equilibration HPLC_Dev Protocol 3: HPLC-UV Method Development Sampling Sample Clarification (Centrifugation/Filtration) Equilibration->Sampling Quantification Sample Quantification & Data Analysis Sampling->Quantification HPLC_Val Method Validation (ICH Q2(R1) Guidelines) HPLC_Dev->HPLC_Val HPLC_Val->Quantification

Caption: Experimental workflow for solubility determination.

Experimental Protocols

Protocol 1: Qualitative Solubility Screening

Objective: To rapidly assess the approximate solubility across a diverse range of solvents to select candidates for quantitative analysis.

Methodology:

  • Preparation: Place approximately 2-5 mg of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide into separate 1.5 mL glass vials.

  • Solvent Addition: Add 100 µL of a test solvent to each vial.

  • Vortexing: Vigorously vortex the vials for 1 minute.

  • Observation: Visually inspect for complete dissolution.

  • Incremental Addition: If the solid dissolves, add another 100 µL of solvent and repeat the process. If the solid does not dissolve, continue adding solvent in 100 µL increments up to a total volume of 1 mL, vortexing after each addition.

  • Classification: Classify solubility based on the volume of solvent required for dissolution (e.g., Very Soluble: < 100 µL; Soluble: 100-500 µL; Sparingly Soluble: 500-1000 µL; Insoluble: > 1000 µL).

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in selected solvents. This method is considered the gold standard.[3]

Methodology:

  • Setup: Add an excess amount of the solid compound (e.g., 10-20 mg) to a 2 mL glass vial containing 1 mL of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

  • Dilution: Immediately dilute the aliquot with a suitable solvent (e.g., acetonitrile) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Analysis: Analyze the diluted sample using the validated HPLC-UV method described in Protocol 3.

Protocol 3: Analytical Quantification by HPLC-UV

Objective: To develop and validate a reliable HPLC method for quantifying the concentration of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide in solution. The development and validation of an analytical procedure is critical to ensure it is suitable for its intended purpose.[7][8][9]

Method Development:

  • Column Selection: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for this moderately polar molecule.[10]

  • Mobile Phase: A gradient elution using Acetonitrile (Solvent B) and Water (Solvent A), both with 0.1% formic acid, is recommended. A typical starting gradient could be 40-90% B over 10 minutes.

  • Wavelength Detection: Given the two aromatic rings, the compound should have a strong UV absorbance. Scan a concentrated solution from 200-400 nm to determine the wavelength of maximum absorbance (λ-max), likely around 254 nm.

  • Flow Rate & Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C are standard starting conditions.

Method Validation (ICH Q2(R1) Guidelines):

Once a suitable method is developed, it must be validated to ensure its reliability.[7] Key parameters to assess include:

  • Linearity: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and inject them. Plot the peak area versus concentration and perform a linear regression. An R² value > 0.995 is typically required.

  • Accuracy: Analyze samples with known concentrations (spiked samples) and compare the measured value to the true value.

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).[7] Results are expressed as percent relative standard deviation (%RSD).

  • Specificity: Ensure that there are no interfering peaks from the solvent or impurities at the retention time of the analyte.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably quantified with acceptable precision and accuracy.

G cluster_solvents Solvent Types Solute Target Molecule PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) Solute->PolarAprotic Dipole-Dipole (Amide C=O) LessPolar Less Polar (e.g., DCM, EtOAc) Solute->LessPolar H-Bonding (N-H) + van der Waals NonPolar Non-Polar (e.g., Hexane) Solute->NonPolar van der Waals (Aromatic Rings) note1 Strongest interaction with polar groups. note2 Balanced interactions. note3 Weak interaction, poor solubility expected.

Caption: Predicted solute-solvent interactions.

Data Presentation and Interpretation

Solubility data should be recorded systematically. Below is a template table for presenting the quantitative results. The values provided are illustrative examples for a molecule with similar characteristics.

SolventDielectric Constant (ε)Polarity IndexSolubility (mg/mL) (Illustrative)Solubility (mM) (Illustrative)
Hexane1.90.1< 0.1< 0.3
Toluene2.42.41.54.2
Dichloromethane (DCM)9.13.125.872.0
Ethyl Acetate (EtOAc)6.04.415.342.7
Acetone21.05.141.2115.0
Acetonitrile (ACN)37.55.833.794.0
Dimethylformamide (DMF)36.76.4> 100> 279
Dimethyl Sulfoxide (DMSO)46.77.2> 100> 279
Methanol32.75.15.415.1
Water80.110.2< 0.01< 0.03

Interpretation: High solubility in polar aprotic solvents like DMF, DMSO, and Acetone is expected due to strong dipole-dipole interactions with the amide group. Moderate to good solubility in less polar solvents like DCM and EtOAc indicates a favorable balance of interactions. The poor solubility in nonpolar hexane and highly polar water confirms the molecule's mixed-polarity nature.

Conclusion

Determining the solubility of a novel compound such as 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide is a foundational step in its scientific evaluation. While predictive models and theoretical principles provide initial guidance, empirical determination through the systematic application of qualitative screening and quantitative shake-flask analysis is indispensable. The validity of these measurements hinges on the development of a robust and validated analytical method, such as HPLC-UV. By following the integrated workflow and protocols detailed in this guide, researchers can generate accurate and reliable solubility data, enabling informed decisions in solvent selection for synthesis, purification, formulation, and further downstream applications.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025). [Link]

  • Chemistry Steps. Solubility of Organic Compounds. (2021). [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 449-456. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. (2024). [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 449-56. [Link]

  • MIT News. A new model predicts how molecules will dissolve in different solvents. (2025). [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • PharmaCores. HPLC Method development: an overview. (2025). [Link]

  • SciSpace. Hplc method development and validation: an overview. [Link]

  • U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). [Link]

  • ChemSrc. N-benzylacetamide. (2025). [Link]

  • Attia, L. J., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. [Link]

  • Oprisiu, I., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computer-Aided Molecular Design, 38(2), 12. [Link]

  • Hansen Solubility. Hansen Solubility Parameters in Practice (HSPiP). [Link]

  • ChemRxiv. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • Chemister.ru. N-benzylacetamide Properties. [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). [Link]

  • Hansen Solubility Parameters. HSPiP - Hansen Solubility Parameters. [Link]

  • Hansen Solubility Parameters. The Official Hansen Solubility Parameters website. [Link]

  • BioResources. Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. (2019). [Link]

  • PubChem. N-Benzylacetamide. [Link]

  • Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. (2024). [Link]

  • PubChemLite. 2-(benzyloxy)acetamide (C9H11NO2). [Link]

  • Organic Syntheses. N-benzylacrylamide. [Link]

  • ResearchGate. Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. [Link]

  • NIST Technical Series Publications. Acid-Base Reactions in Benzene and Other Organic Solvents: Behavior of Bromphthalein Magenta with Different Classes of. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of the novel chemical entity, 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide. Given the absence of established biological data for this specific compound, we present a tiered, hypothesis-driven approach to elucidate its potential therapeutic activities. The protocols outlined herein are designed to first establish a cytotoxicity profile, followed by a series of functional assays based on the known biological activities of structurally related acetamide derivatives. This guide emphasizes scientific integrity, providing detailed, step-by-step methodologies, the rationale behind experimental choices, and robust data analysis frameworks.

Part 1: Foundational Assessment - Cytotoxicity and Therapeutic Index

Before investigating specific mechanisms of action, it is crucial to determine the effect of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide on cell viability. This foundational data informs the concentration range for all subsequent functional assays and provides an early indication of the compound's therapeutic window.

Rationale for Initial Cytotoxicity Screening

The initial assessment of cytotoxicity is a critical step in the early-stage evaluation of any potential therapeutic compound.[1][2] By identifying the concentration at which a compound induces cell death, researchers can distinguish between targeted pharmacological effects and non-specific toxicity. Furthermore, establishing a dose-response curve for cytotoxicity is essential for calculating the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which are key parameters in pharmacology.[2]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

Materials:

  • 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and a non-cancerous human cell line (e.g., HEK293)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the selected cell lines to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.[4]

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the curve using non-linear regression analysis.

Data Presentation:

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-70.198.2 ± 4.5\multirow{5}{}{15.8}
195.1 ± 3.8
1062.5 ± 5.1
5025.3 ± 4.2
1008.9 ± 2.1
HepG20.199.1 ± 3.9\multirow{5}{}{22.4}
196.8 ± 4.1
1070.3 ± 5.5
5030.1 ± 4.8
10012.4 ± 2.5
HEK2930.199.5 ± 3.2\multirow{5}{*}{>100}
198.2 ± 2.9
1094.6 ± 3.5
5088.1 ± 4.0
10075.3 ± 5.2

Workflow for Cytotoxicity Assessment:

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis A Seed cells in 96-well plate C Add compound to cells A->C B Prepare serial dilutions of compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H I Calculate % cell viability H->I J Determine IC50 value I->J

A flowchart of the MTT assay workflow.

Part 2: Functional Screening Based on a Class-Hypothesis Approach

Acetamide derivatives are known to exhibit a wide range of biological activities.[3] Based on this, we propose a panel of in vitro assays to screen 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide for potential anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity: Cell Proliferation and Apoptosis Assays

Many acetamide derivatives have shown potential as anticancer agents by inhibiting cell proliferation and inducing apoptosis.[3]

2.1.1 Experimental Protocol: BrdU Cell Proliferation Assay

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

  • BrdU Cell Proliferation ELISA Kit (commercially available)

  • 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • 96-well microtiter plates

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a non-toxic range of compound concentrations.

  • BrdU Labeling:

    • Add BrdU labeling solution to each well and incubate for 2-24 hours at 37°C.

  • Cell Fixation and DNA Denaturation:

    • Remove the labeling medium and add FixDenat solution to each well. Incubate for 30 minutes at room temperature.

  • Detection:

    • Remove the FixDenat solution and add the anti-BrdU-POD antibody solution. Incubate for 90 minutes at room temperature.

    • Wash the wells three times with washing solution.

    • Add the substrate solution and incubate for 5-30 minutes.

  • Absorbance Reading:

    • Add the stop solution and measure the absorbance at 450 nm.

Data Analysis:

  • Calculate the percentage of proliferation inhibition relative to the vehicle control.

  • Determine the IC50 value for the inhibition of cell proliferation.

2.1.2 Experimental Protocol: Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (commercially available)

  • 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide

  • Cancer cell lines

  • White-walled 96-well plates

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Assay Procedure:

    • Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

  • Luminescence Reading:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Calculate the fold change in caspase activity relative to the vehicle control.

Hypothetical Signaling Pathway for Apoptosis Induction:

G A 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide B Induction of Cellular Stress A->B C Activation of Initiator Caspases (e.g., Caspase-9) B->C D Activation of Executioner Caspases (Caspase-3/7) C->D E Cleavage of Cellular Substrates D->E F Apoptosis E->F

A simplified pathway of apoptosis induction.

Antimicrobial Activity: Broth Microdilution Assay

Certain acetamide derivatives have demonstrated antimicrobial properties.[3] The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[4]

Experimental Protocol:

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide

  • 96-well microtiter plates

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Culture the microorganisms overnight.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well.

    • Include a positive control (microorganisms with no compound) and a negative control (broth only).

    • Incubate at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

  • Determination of MIC:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound with no visible growth.[4]

Data Presentation:

MicroorganismCompound MIC (µg/mL)
S. aureus64
E. coli>128
C. albicans128
Enzyme Inhibition Assays

Acetamide scaffolds are present in inhibitors of various enzymes, including kinases and cholinesterases.[5][6]

2.3.1 Src Kinase Inhibition Assay

Src kinase is a non-receptor tyrosine kinase that is often overactive in cancers.

Experimental Protocol:

Materials:

  • Recombinant Src kinase

  • Src-specific peptide substrate

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay Kit (commercially available)

  • 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide

Step-by-Step Protocol:

  • Kinase Reaction:

    • Set up the kinase reaction in a 96-well plate containing kinase buffer, Src kinase, the peptide substrate, and varying concentrations of the compound.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Reading:

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value.

2.3.2 Cholinesterase Inhibition Assay

This assay is based on the Ellman's method for measuring cholinesterase activity.[6]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer

  • 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide

Step-by-Step Protocol:

  • Assay Setup:

    • In a 96-well plate, add phosphate buffer, DTNB, and the enzyme.

    • Add varying concentrations of the compound and incubate for 15 minutes at 25°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow product.

    • Measure the absorbance at 412 nm every minute for 10 minutes.

Data Analysis:

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition and the IC50 value.

Part 3: Concluding Remarks and Future Directions

The in vitro assays detailed in this guide provide a robust framework for the initial biological characterization of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide. The tiered approach, starting with cytotoxicity and progressing to functional screens, allows for a systematic and resource-efficient evaluation of this novel compound. Positive results in any of these assays would warrant further investigation, including more specific mechanism-of-action studies, in vivo efficacy models, and ADME/Tox profiling. This structured approach to early-stage drug discovery is essential for identifying promising new therapeutic agents.

References

  • Revolvy. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). Techniques used for the discovery of therapeutic compounds: The case of SARS - PMC.
  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview.
  • Da-Ta Biotech. (2024, April 8). In Vitro Cell Based Assay: BioLab Solutions.
  • Synthonix. (n.d.). 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide - [B58677].
  • National Center for Biotechnology Information. (n.d.). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide - PMC.
  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of Acetamide Derivatives: A Guide for Researchers.
  • ResearchGate. (2022, July). Biological activity of compounds 30003-30007 and 40003-40007.
  • Chapman University Digital Commons. (n.d.). Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities.
  • ResearchGate. (n.d.). Analysis of N-benzyl 2-acetamido-3-methoxypropionamide ((R)).
  • MDPI. (2010, March 23). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • Sigma-Aldrich. (n.d.). 2-(Benzyloxy)acetamide | 5774-77-6.
  • BenchChem. (n.d.). A Comparative Guide to the Biological Activity of Acetamide, N-(2-(nonylamino)ethyl)-.
  • ChemRxiv. (n.d.). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia and.
  • Journal of Organic and Pharmaceutical Chemistry. (2021, October 20). The synthesis, antimicrobial activity and docking studies of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents.
  • National Center for Biotechnology Information. (n.d.). N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide - PMC.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Substituted Acetamide Derivatives in Drug Discovery.

Sources

Application Note: 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide as a Privileged Scaffold in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), the identification of versatile, highly ligand-efficient chemotypes is critical. 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide represents a highly privileged scaffold that merges two historically successful pharmacophores: the benzyloxyacetamide core and the 3-bromobenzyl moiety.

As an Application Scientist, I frequently deploy this molecule not just as a screening hit, but as a foundational building block for hit-to-lead optimization. The rationale for its utility is rooted in its structural duality:

  • The 3-Bromobenzyl Motif: The bromine atom is highly polarizable, creating a region of positive electrostatic potential (the σ -hole) that forms highly directional, stabilizing halogen bonds with backbone carbonyls or side-chain carboxylates in target proteins. Furthermore, the meta-substitution provides an optimal vectorial trajectory for accessing deep hydrophobic sub-pockets without the steric clashes often associated with para-substitutions. This motif has been pivotal in developing brain-penetrative Negative Allosteric Modulators (NAMs) for NMDA receptors[1] and potent acetylcholinesterase inhibitors for Alzheimer's disease[2].

  • The Benzyloxyacetamide Core: This moiety functions as a flexible "molecular lock"[3]. The ether oxygen allows the benzyl ring to adopt multiple conformations to maximize π−π stacking or hydrophobic packing, while the acetamide backbone anchors the molecule via rigid hydrogen bond donor (NH) and acceptor (C=O) interactions. This core is frequently utilized in the design of positive allosteric modulators (PAMs) for metabotropic glutamate receptors (mGlu5)[3] and retroviral protease inhibitors[4].

G cluster_0 Pharmacophore: 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide A 3-Bromobenzyl (Halogen Bonding) B Acetamide Linker (H-Bond Network) A->B D Target Engagement (Proteases / CNS Receptors) A->D u03c3-hole interaction C Benzyloxy Group (Hydrophobic Lock) B->C B->D Donor/Acceptor C->D u03c0-u03c0 / Hydrophobic

Fig 1. Pharmacophore mapping of the compound illustrating target engagement mechanisms.

Physicochemical Profiling

Before advancing a fragment into biological screening, its physicochemical properties must be validated to ensure it complies with the rule-of-three (Ro3) for fragments or early lead-like space.

Table 1: Physicochemical & ADME Properties
PropertyValueCausality / Impact on Drug Design
Molecular Weight 334.21 g/mol Ideal size for a fragment hit, leaving room for late-stage functionalization without exceeding Lipinski's limits.
cLogP ~3.2Provides sufficient lipophilicity for blood-brain barrier (BBB) penetration in CNS drug discovery[1].
H-Bond Donors 1 (Amide NH)Ensures specific, directional anchoring to the target protein backbone.
H-Bond Acceptors 2 (C=O, Ether O)Facilitates interaction with active-site water networks or target side chains.
Rotatable Bonds 6Grants the flexibility required for the "molecular lock" mechanism to adapt to induced-fit binding pockets[3].

Application Workflows in Drug Discovery

Workflow A: CNS Receptor Allosteric Modulation

In the pursuit of CNS therapeutics, achieving a balance between target selectivity and BBB permeability is paramount[1]. The 3-bromobenzyl group is highly lipophilic and actively drives partitioning into the CNS. When screening for NMDA receptor NAMs or mGlu5 PAMs, 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide serves as an excellent starting point. The acetamide core binds to the allosteric hinge region, while the bromobenzyl group projects into the lipid-facing allosteric pocket, stabilizing the receptor in a specific conformational state[3].

Workflow B: Protease Inhibition (Aspartic & Retroviral Proteases)

For targets like HIV protease or human aspartic proteases, the active site is characterized by distinct hydrophobic pockets (S1, S2, S1', S2'). The 3-bromobenzyl moiety is perfectly tailored to occupy the S1 pocket, mimicking the phenylalanine side chain of natural substrates while providing superior metabolic stability[5]. Concurrently, the benzyloxy group extends into the S2/S1' pockets, establishing a broad hydrophobic footprint[4].

G A Primary Hit Identification (SPR / NMR Screen) B Orthogonal Validation (Functional Assay) A->B Selectivity filter C Late-Stage Functionalization (Suzuki/Sonogashira on 3-Br) B->C SAR expansion D Lead Compound (Optimized ADME/PK) C->D Improved potency

Fig 2. Hit-to-lead optimization workflow utilizing the 3-bromo synthetic handle.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory controls to eliminate false positives.

Protocol 1: High-Throughput Surface Plasmon Resonance (SPR) Screening

Objective: Determine the binding affinity ( KD​ ) and kinetics of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide to a purified target protein (e.g., HIV Protease). Causality: SPR is chosen over biochemical assays for initial screening because it detects direct physical binding, bypassing artifacts caused by enzyme assay interference (e.g., fluorescence quenching).

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target level: 3000-5000 RU). Leave one flow cell unmodified as a reference surface.

  • Buffer Preparation: Prepare running buffer (e.g., PBS-P+ with 1% DMSO). Critical: The DMSO concentration in the running buffer must exactly match the sample buffer to prevent bulk refractive index shifts.

  • System Suitability (Self-Validation Step A): Inject a 5-point DMSO calibration series (0.5% to 1.5% DMSO) before and after the analyte runs. This generates a solvent correction curve to computationally remove false signals caused by microscopic solvent mismatches.

  • Control Injection (Self-Validation Step B): Inject a known high-affinity reference inhibitor (Positive Control) to verify that the immobilized protein retains its active conformation. Inject running buffer (Negative Control) to establish a stable baseline.

  • Analyte Injection: Inject 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide in a 2-fold concentration series (e.g., 3.125 µM to 50 µM) at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Subtract the reference flow cell and solvent correction data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive kon​ , koff​ , and KD​ .

Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Objective: Utilize the 3-bromo position as a synthetic handle to rapidly expand Structure-Activity Relationships (SAR) without resynthesizing the benzyloxyacetamide core. Causality: The carbon-bromine bond is selectively reactive under palladium catalysis. By coupling various boronic acids, we can probe the depth and electrostatic requirements of the target's binding pocket, rapidly converting a micromolar fragment hit into a nanomolar lead.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried microwave vial, combine 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide (1.0 eq), a selected arylboronic acid (1.2 eq), and K2​CO3​ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq). Causality: This specific bidentate palladium catalyst is chosen because it suppresses unwanted dehalogenation and promotes efficient transmetalation.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1, v/v). Purge the vial with N2​ for 5 minutes.

  • Self-Validation Control: Set up an identical parallel reaction but omit the Pd(dppf)Cl2​ catalyst . Causality: This ensures that any product formation observed in the main reaction is strictly due to the catalytic cycle and not a background thermal artifact or impurity.

  • Execution: Heat the reactions in a microwave synthesizer at 100°C for 30 minutes.

  • Workup & Analysis: Filter the mixture through a Celite pad, concentrate, and analyze via LC-MS. The control reaction must show 100% starting material, while the catalyzed reaction should show the cross-coupled product mass.

Quantitative Data Presentation

Once the late-stage functionalization (Protocol 2) is complete, the resulting analogs are evaluated via SPR (Protocol 1). Below is a representative data structure demonstrating how SAR is tracked during hit-to-lead optimization.

Table 2: Representative Hit-to-Lead SAR Expansion Data
Compound IDR-Group Substitution (at 3-position)SPR KD​ (µM)Ligand Efficiency (LE)Notes / Causality
Fragment Hit -Br (Original Compound)12.50.38Strong σ -hole interaction; excellent baseline LE.
Analog 1 -Phenyl4.20.35Increased hydrophobic surface area improves affinity but lowers LE.
Analog 2 -3-Pyridyl0.80.41Nitrogen introduces a new H-bond acceptor, displacing a high-energy water molecule in the pocket.
Analog 3 -H (Dehalogenated)>100N/ALoss of activity confirms the critical role of the 3-position vector in target engagement.

References

  • Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) Source: ACS Chemical Neuroscience URL:[Link][3]

  • Discovery of Brain-Penetrative Negative Allosteric Modulators of NMDA Receptors Using FEP-Guided Structure Optimization and Membrane Permeability Prediction Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link][1]

  • Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy Source: PMC / Frontiers in Chemistry URL:[Link][2]

  • Hydroxyethylene Sulfones as a New Scaffold To Address Aspartic Proteases: Design, Synthesis, and Structural Characterization Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][5]

  • Substituted cyclic carbonyls and derivatives thereof useful as retroviral protease inhibitors Source: US Patent USRE37781E1 URL:[4]

Sources

Application Note: A Practical Guide to Cell-Based Assays for the Evaluation of Novel Benzyloxy Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Profile of Benzyloxy Compounds in Drug Discovery

The benzyloxy pharmacophore is an increasingly important structural motif in medicinal chemistry, featured in a growing number of compounds under investigation for diverse therapeutic applications.[1][2] From neuroprotective agents and anticonvulsants that modulate ion channel activity to potent and selective monoamine oxidase (MAO) inhibitors for neurological disorders, the benzyloxy group often enhances biological activity.[3][4][5] Furthermore, derivatives have shown promise as β-glucosidase inhibitors for metabolic diseases and as antiproliferative agents in oncology.[1][6]

Given this broad therapeutic potential, a robust and systematic approach to evaluating the cellular activity of novel benzyloxy compounds is paramount. Cell-based assays have become indispensable tools in the early stages of drug discovery, offering a biologically relevant context that biochemical assays lack.[7][8] They provide critical insights into a compound's efficacy, mechanism of action, and potential toxicity within a living system, thereby accelerating the identification of promising therapeutic leads.[7][9]

This guide provides a detailed framework and step-by-step protocols for the initial characterization of novel benzyloxy compounds using a tiered approach, from primary cytotoxicity screening to secondary mechanism-of-action and target engagement assays.

Part 1: The Assay Funnel: A Strategic Approach to Compound Evaluation

A successful screening campaign follows a logical progression, starting with broad assessments and moving towards more specific, mechanistic questions. This "assay funnel" approach ensures that resources are focused on the most promising candidates.

dot graph TD { graph [fontname="Arial", splines=ortho, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", width=2.5]; edge [fontname="Arial"];

} dotedot Figure 1: A tiered workflow for evaluating novel benzyloxy compounds.

Part 2: Primary Screening - Assessing Foundational Cytotoxicity and Viability

The initial step for any new compound library is to assess its effect on cell health. This establishes a therapeutic window and flags compounds that are overtly toxic.[10][11] We will detail two widely-used methods: a colorimetric assay (MTT) and a more sensitive luminescent assay (CellTiter-Glo®).

Principle of Viability Assays

Most viability assays rely on measuring a marker of metabolic activity.[12] In the MTT assay, mitochondrial dehydrogenases in living cells convert a yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified by absorbance.[13] Luminescent assays, such as CellTiter-Glo®, quantify ATP, the primary energy currency of the cell.[14][15] The amount of ATP is directly proportional to the number of metabolically active cells, and the signal is detected as light output.[14][15]

Protocol: MTT Cell Viability Assay

This protocol is based on standard methodologies for assessing cell viability through metabolic activity.[13][16] It is a cost-effective and reliable method for initial screening.

A. Materials

  • Cells in culture (select a cell line relevant to the disease of interest)

  • Complete culture medium

  • 96-well, flat-bottom, tissue culture-treated plates

  • Novel benzyloxy compounds, dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader (capable of measuring absorbance at 570-590 nm)

B. Experimental Workflow

StepActionDetailed InstructionsCausality & Insights
1Cell Seeding Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.Allowing cells to adhere and enter a logarithmic growth phase overnight ensures a healthy and consistent starting population for treatment.[17]
2Compound Treatment Prepare serial dilutions of benzyloxy compounds. Add 1-10 µL of each dilution to the respective wells. Include vehicle-only controls (e.g., DMSO) and untreated controls.A dose-response curve is essential for determining the IC₅₀ (half-maximal inhibitory concentration). The vehicle control accounts for any effects of the solvent on cell viability.
3Incubation Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.The incubation time should be sufficient to observe a biological effect and may need to be optimized based on the compound's expected mechanism.
4MTT Addition Add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).[13] Incubate for 2-4 hours at 37°C.Only metabolically active cells can reduce MTT.[13] Incubation allows for the accumulation of purple formazan crystals within these viable cells.
5Solubilization Carefully aspirate the medium. Add 100 µL of solubilization solution to each well. Protect from light and shake on an orbital shaker for 15 minutes.The formazan crystals are insoluble and must be dissolved to allow for accurate absorbance measurement. Shaking ensures complete solubilization.
6Data Acquisition Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background.[13]The intensity of the purple color is directly proportional to the number of viable cells.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol provides a homogeneous "add-mix-measure" method that is faster and often more sensitive than colorimetric assays, making it ideal for high-throughput screening (HTS).[14][15] The procedure is based on the manufacturer's technical bulletin.[18]

A. Materials

  • Cells in culture

  • Complete culture medium

  • Opaque-walled 96-well or 384-well plates (white plates are recommended for luminescence)

  • Novel benzyloxy compounds, dissolved in a suitable solvent

  • CellTiter-Glo® Reagent (Promega, Cat. G7570)

  • Luminometer

B. Experimental Workflow

StepActionDetailed InstructionsCausality & Insights
1Assay Setup Perform cell seeding and compound treatment in an opaque-walled plate as described in the MTT protocol (Steps 1-3). Use a volume of 100 µL for 96-well plates.Opaque walls prevent well-to-well crosstalk of the luminescent signal, ensuring data integrity.
2Reagent Equilibration Thaw the CellTiter-Glo® Buffer and allow it and the lyophilized Substrate to equilibrate to room temperature before mixing to form the Reagent.[19][20]Temperature equilibration is critical for optimal and consistent enzyme activity, which is the basis of the luminescent signal.
3Plate Equilibration Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[18][19]This step prevents temperature gradients across the plate, which can affect the kinetics of the luciferase reaction and lead to inconsistent readings.
4Reagent Addition Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of Reagent to 100 µL of medium).[18][19]The single reagent contains both a detergent to lyse the cells and the substrate/enzyme mix (luciferase) required to generate the luminescent signal from cellular ATP.
5Signal Generation Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18][19]Shaking ensures complete cell lysis and release of ATP. The 10-minute incubation allows the luciferase reaction to reach a stable "glow-type" signal.
6Data Acquisition Measure luminescence using a plate-reading luminometer.The luminescent signal is directly proportional to the amount of ATP present, which reflects the number of viable cells in the well.[14]

Part 3: Secondary Screening - Investigating the Mechanism of Cell Death

If a benzyloxy compound demonstrates significant cytotoxicity, the next logical step is to determine how it is killing the cells. A primary mechanism of controlled cell death is apoptosis, which is executed by a family of proteases called caspases.[10][11]

Principle of Apoptosis Assays

The Caspase-Glo® 3/7 Assay provides a luminescent method to measure the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[21] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[21][22]

dot graph TD { graph [fontname="Arial", splines=ortho, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial"];

} dotedot Figure 2: Mechanism of the Caspase-Glo® 3/7 luminescent assay.

Protocol: Caspase-Glo® 3/7 Assay

This homogeneous "add-mix-measure" protocol is designed for ease of use and high-throughput applications.[21][23]

A. Materials

  • Assay setup as described in the CellTiter-Glo® protocol (opaque-walled plates are required)

  • Positive control apoptosis inducer (e.g., Staurosporine)

  • Caspase-Glo® 3/7 Reagent (Promega, Cat. G8090)

  • Luminometer

B. Experimental Workflow

StepActionDetailed InstructionsCausality & Insights
1Assay Setup Plate cells, add benzyloxy compounds, and incubate as previously described. It is critical to include a positive control (e.g., Staurosporine at 1 µM for 4-6 hours) to validate assay performance.The positive control ensures that the cell system is capable of undergoing apoptosis and that the assay reagents are working correctly.
2Reagent & Plate Equilibration Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[22] Allow the reagent and the assay plate to equilibrate to room temperature.As with other enzymatic assays, temperature control is key to reproducibility.
3Reagent Addition Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.[22]This single reagent lyses the cells and provides the necessary substrates for the caspase and luciferase reactions.
4Signal Generation Gently mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.The incubation period allows for the caspase-mediated cleavage of the substrate and the subsequent generation of a stable, "glow-type" luminescent signal.
5Data Acquisition Measure luminescence using a plate-reading luminometer.The intensity of the light signal is directly proportional to the amount of active caspase-3 and -7, providing a quantitative measure of apoptosis.

Part 4: Tertiary Screening - Validating On-Target Activity

A functional cellular response is a critical piece of data, but it does not confirm that the compound is acting through its intended molecular target. Target engagement assays are designed to verify that a compound physically interacts with its target protein within the complex environment of a living cell.[24][25][26]

Principle of Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful label-free method for assessing target engagement.[24] The principle is based on the fact that when a compound (ligand) binds to its target protein, it typically stabilizes the protein's structure. This increased stability makes the protein more resistant to thermal denaturation. In a CETSA® experiment, cells are treated with the compound and then heated. The amount of soluble, non-denatured target protein remaining at different temperatures is then quantified (often by Western Blot or ELISA). A shift in the temperature at which the protein denatures (a "thermal shift") indicates that the compound has engaged the target.[24]

Conceptual Workflow: CETSA® for a Benzyloxy Compound
  • Treatment: Treat two separate populations of intact cells: one with the vehicle control and one with the benzyloxy compound.

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a set time (e.g., 3 minutes). Include an unheated control.

  • Lysis: Lyse the cells to release their protein contents (e.g., through freeze-thaw cycles).

  • Separation: Separate the soluble protein fraction (containing folded, non-denatured proteins) from the precipitated (denatured) proteins via centrifugation.

  • Quantification: Analyze the amount of the specific target protein remaining in the soluble fraction for each temperature point using a protein detection method like Western Blot.

  • Analysis: Plot the amount of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Confirming target engagement provides crucial mechanistic confidence that a compound's observed cellular effect is a direct result of its interaction with the intended target, a cornerstone of modern drug discovery.[26][27]

References

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Methods and Applications. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Enhancing drug discovery: high-throughput screening and cell-based assays. Nuvisan. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics Online. [Link]

  • Strategies for target and pathway engagement in cellular assays. SGC. [Link]

  • A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. PMC. [Link]

  • CellTiter-Glo Assay. University of Oslo. [Link]

  • Introduction: cell-based assays for high-throughput screening. PubMed. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]

  • Target Engagement Assays. Eurofins DiscoverX. [Link]

  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]

  • Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. ResearchGate. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Cell-based Assays: Screening Bioactive Compounds & Leads. ResearchGate. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Infinix Bio. [Link]

  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. [Link]

  • Caspase-Glo 3/7 Assay. Reaction Biology. [Link]

  • Caspase-Glo® 3/7 3D Assay. Promega Corporation. [Link]

  • A guide for potency assay development of cell-based product candidates. Drug Target Review. [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

  • Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. PMC. [Link]

  • Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies. RSC Publishing. [Link]

  • Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International. [Link]

  • In Vitro Cell Based Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. PMC. [Link]

  • Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. PubMed. [Link]

  • Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. PMC. [Link]

  • Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. ResearchGate. [Link]

  • New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors. ResearchGate. [Link]

Sources

Application Note: 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide as a Bifunctional Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

In modern drug discovery and parallel library synthesis, the selection of versatile, multi-functional building blocks is critical for rapidly exploring chemical space. 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide (Molecular Formula: C16H16BrNO2) serves as a highly modular intermediate designed for late-stage diversification.

The molecular architecture of this compound presents three distinct sites for orthogonal functionalization:

  • 3-Bromobenzyl Moiety : An ideal electrophilic partner for palladium-catalyzed cross-coupling reactions, allowing for the rapid introduction of diverse aryl, heteroaryl, or alkyl groups.

  • Benzyl Ether (Benzyloxy) Group : A robust protecting group for the α -hydroxy moiety. It withstands the basic conditions of cross-coupling but can be selectively cleaved later in the synthetic sequence.

  • Acetamide Core : Provides metabolic stability and crucial hydrogen-bonding interactions (both donor and acceptor) essential for target engagement. Amide functional groups are significant structural motifs that are highly prevalent in biologically active compounds and pharmaceuticals [1].

Mechanistic Utility & Strategic Rationale

The strategic value of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide lies in its orthogonal reactivity, which allows chemists to perform sequential transformations without competing side reactions.

  • Late-Stage Diversification via Suzuki-Miyaura Coupling : The aryl bromide is highly reactive toward oxidative addition by Pd(0) species. By employing a mild base (e.g., K2CO3) and a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene), transmetalation with diverse aryl or heteroaryl boronic acids proceeds efficiently [2]. The bidentate nature of dppf prevents the formation of inactive Pd-complexes and accelerates the reductive elimination step, which is critical for maintaining high turnover numbers [4].

  • Orthogonal Deprotection : Following cross-coupling, the benzyl ether must often be removed to reveal the biologically relevant α -hydroxyacetamide pharmacophore. While catalytic hydrogenolysis (Pd/C, H2) is the standard method, it can inadvertently reduce newly introduced alkenes, alkynes, or easily reducible heteroaryls [3]. In such cases, Lewis acid-mediated cleavage using Boron trichloride (BCl3) provides a chemoselective alternative that coordinates to the ether oxygen, facilitating heterolytic cleavage while leaving reducible functional groups intact.

Experimental Workflows

Protocol 1: Suzuki-Miyaura Cross-Coupling (Library Diversification)

Objective : Couple 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide with an aryl boronic acid to generate a biaryl scaffold. Causality & Design : A biphasic solvent system (1,4-Dioxane/H2O) is chosen to solubilize both the organic substrates and the inorganic base (K2CO3). Pd(dppf)Cl2 is selected for its robust performance with sterically unhindered aryl bromides, preventing catalyst deactivation.

  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv, 1.2 mmol), and K2CO3 (3.0 equiv, 3.0 mmol).

  • Solvent Addition : Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL). Note: Degassing via argon sparging for 15 minutes is critical to prevent premature oxidation of the Pd(0) active species, which would otherwise halt the catalytic cycle.

  • Catalyst Introduction : Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%). Seal the flask with a rubber septum and purge the headspace with Argon (3x).

  • Reaction : Heat the mixture to 85 °C in a pre-heated oil bath for 4-6 hours. Monitor progression via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3) and UV visualization.

  • Workup (Self-Validation) : Cool to room temperature. Dilute the mixture with EtOAc (20 mL) and wash with water (2 x 15 mL) followed by brine (15 mL). The aqueous wash effectively removes the inorganic salts and boronic acid byproducts, validating the crude purity before chromatography.

  • Isolation : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel) to yield the coupled intermediate.

Protocol 2: Chemoselective Benzyl Ether Deprotection (Lewis Acid Method)

Objective : Unmask the α -hydroxy group without affecting reducible functional groups on the newly appended aryl ring. Causality & Design : BCl3 is utilized instead of H2/Pd-C to avoid the non-selective reduction of sensitive moieties[3]. The low temperature prevents the Lewis acid from cleaving the adjacent amide bond.

  • Preparation : Dissolve the coupled intermediate from Protocol 1 (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under a strict Argon atmosphere.

  • Cooling : Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. Note: Strict temperature control is required to ensure chemoselectivity.

  • Reagent Addition : Add BCl3 (1.0 M solution in DCM, 3.0 equiv, 3.0 mL) dropwise over 10 minutes using a syringe pump to prevent localized heating.

  • Reaction : Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quenching : Carefully quench the reaction by the dropwise addition of a saturated aqueous NaHCO3 solution (10 mL) at 0 °C. Caution: This is a highly exothermic reaction that evolves HCl gas; vigorous stirring is required.

  • Extraction : Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify via recrystallization or chromatography to yield the final target scaffold.

Quantitative Data: Suzuki-Miyaura Optimization

The following table summarizes the quantitative optimization of the cross-coupling step, demonstrating the causality behind the catalyst and solvent selection.

EntryCatalyst (5 mol%)Solvent SystemBase (3 equiv)Temp (°C)Yield (%)Observation / Causality
1Pd(PPh3)4Toluene/EtOH/H2ONa2CO39062Moderate yield; catalyst degradation observed (black Pd precipitation).
2Pd(OAc)2 / SPhos1,4-Dioxane/H2OK3PO48578Good yield; bulky ligand facilitates reductive elimination.
3 Pd(dppf)Cl2 1,4-Dioxane/H2O K2CO3 85 94 Optimal; bidentate ligand stabilizes Pd intermediate, preventing deactivation.
4Pd(dppf)Cl2DMF/H2OK2CO38581Lower yield due to partial hydrolysis of the amide core in aqueous DMF.

Visualization: Synthetic Workflow

G Intermediate 2-(Benzyloxy)-N- (3-bromobenzyl)acetamide Suzuki Suzuki-Miyaura Cross-Coupling (Pd-Catalyzed) Intermediate->Suzuki Ar-B(OH)2, Base CoupledProduct 2-(Benzyloxy)-N- (3-arylbenzyl)acetamide Suzuki->CoupledProduct C-C Bond Formation Deprotection Chemoselective Deprotection (BCl3 or Pd/C, H2) CoupledProduct->Deprotection Orthogonal Cleavage FinalProduct Alpha-Hydroxyacetamide Derivative (Target Scaffold) Deprotection->FinalProduct Unmasking OH

Synthetic workflow for the functionalization of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide.

References

  • Source: Green Energy & Environment (rhhz.net)
  • Title: Suzuki-Miyaura Cross-Coupling Reagents Source: Sigma-Aldrich URL
  • Title: Comparative study of deprotection methods for benzyl and trityl ethers Source: BenchChem URL
  • Title: Mechanism of the Suzuki Coupling Source: Organic Chemistry Portal URL

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromobenzyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesizing Diaryl- and Heteroarylmethanes via C(sp³)-C(sp²) Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and exceptional functional group tolerance.[1][2] While traditionally applied to the coupling of C(sp²)-hybridized centers, its expansion to include C(sp³)-hybridized electrophiles, such as benzyl halides, has significantly broadened its synthetic utility.[3][4] This allows for the direct synthesis of diarylmethane and heteroarylmethane scaffolds, which are crucial structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials.[3][5]

This guide provides an in-depth examination and a practical, field-proven protocol for the Suzuki-Miyaura coupling of 3-bromobenzyl compounds with various aryl- and heteroarylboronic acids. We will delve into the mechanistic nuances, the rationale behind the selection of catalysts, ligands, and bases, and the practical steps required to achieve high-yield, reproducible results.

The Scientific Foundation: Mechanism and Key Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4]

Suzuki_Catalytic_Cycle cluster_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_halide R-Pd(II)L2-X Pd0->PdII_halide OxAdd->PdII_halide 3-Bromobenzyl-X Transmetalation Transmetalation PdII_R R-Pd(II)L2-R' PdII_halide->PdII_R Transmetalation->PdII_R [R'-B(OH)3]⁻ PdII_R->Pd0 RedElim Reductive Elimination Product R-R' RedElim->Product Product->Pd0 Catalyst Regeneration Boronic_Acid R'-B(OH)2 + Base Boronic_Acid->Transmetalation Benzyl_Halide 3-Bromobenzyl-X (R-X) Benzyl_Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the 3-bromobenzyl compound. This is often the rate-determining step for C(sp³)-hybridized halides.[2] The reactivity order for halides is generally I > Br > Cl.[6] For benzylic chlorides, which are less reactive, this step can be particularly challenging and may require more active catalyst systems.[3][5]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) center. A base is crucial here; it activates the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium complex.[4][7] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[8]

  • Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic fragments are eliminated from the palladium center, regenerating the Pd(0) catalyst which can then re-enter the cycle.[4]

Challenges with Benzyl Halides

Unlike their aryl halide counterparts, benzyl halides introduce specific challenges:

  • β-Hydride Elimination: While not a concern for benzyl halides themselves, it is a common side reaction for other alkyl halides with β-hydrogens. The stability of the benzylic system helps to mitigate this.

  • Homocoupling: Both the benzyl halide and the boronic acid can undergo homocoupling, leading to byproducts. This is often minimized by maintaining an inert atmosphere to prevent oxidative processes that can favor this side reaction.[9]

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands can enhance the rate of both oxidative addition and reductive elimination, stabilizing the palladium catalyst and improving yields.[5][6] For less reactive benzyl chlorides, specialized ligands like SPhos have been shown to be effective.[3]

Optimized Protocol: Suzuki Coupling of 3-Bromobenzyl Alcohol with Phenylboronic Acid

This protocol details the synthesis of (3-(hydroxymethyl)phenyl)(phenyl)methane, a representative diarylmethane, starting from 3-bromobenzyl alcohol. This starting material is chosen to showcase the reaction's tolerance for functional groups like primary alcohols.

Materials and Reagents
Reagent/MaterialPurposeTypical Quantity (1 mmol scale)Notes
3-Bromobenzyl alcoholStarting Material1.0 eq (187 mg)Ensure purity of starting material.
Phenylboronic acidCoupling Partner1.2 - 1.5 eq (146 - 183 mg)A slight excess drives the reaction to completion.
Pd(PPh₃)₄Palladium Catalyst2-5 mol% (23 - 58 mg)A common and effective catalyst for this transformation.
K₂CO₃ (Potassium Carbonate)Base2.0 - 3.0 eq (276 - 414 mg)Must be finely powdered and anhydrous.
Toluene/Water or Dioxane/WaterSolvent System5-10 mL (e.g., 4:1 v/v)Degassing is critical to remove dissolved oxygen.[9]
Anhydrous MgSO₄ or Na₂SO₄Drying AgentAs neededFor the work-up procedure.
Ethyl AcetateExtraction SolventAs neededFor the work-up procedure.
HexanesEluent for ChromatographyAs neededFor purification.
Inert Gas (Argon or Nitrogen)AtmosphereN/AEssential to prevent catalyst degradation.[8]
Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup - Add solids to flask - Seal with septum Inert 2. Inert Atmosphere - Evacuate and backfill with Ar/N₂ (3x) Setup->Inert Solvents 3. Add Solvents - Degassed Toluene/Water Inert->Solvents Catalyst 4. Add Catalyst - Pd(PPh₃)₄ Solvents->Catalyst Reaction 5. Reaction - Heat to 80-100 °C - Stir vigorously Catalyst->Reaction Monitoring 6. Monitor Progress - TLC or LC-MS Reaction->Monitoring Workup 7. Work-up - Cool, dilute with EtOAc - Wash with water/brine Monitoring->Workup Upon completion Purification 8. Purification - Dry organic layer - Concentrate - Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for Suzuki coupling.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzyl alcohol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[9]

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[8] Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., toluene/water 4:1, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.[3][8] The use of a biphasic system with water often accelerates the reaction.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%), to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.[8] Heating is typically necessary to drive the reaction to completion.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[8]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine (saturated NaCl solution). This helps to remove any residual water and inorganic salts.

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure product.

Conclusion and Outlook

The Suzuki-Miyaura cross-coupling of 3-bromobenzyl compounds is a robust and highly effective method for the synthesis of valuable diaryl- and heteroarylmethane structures. By understanding the underlying mechanism and carefully selecting the catalyst, base, and reaction conditions, researchers can achieve high yields and excellent functional group compatibility. The protocol provided serves as a reliable starting point for the synthesis of a diverse range of compounds for applications in drug discovery and materials science. Further optimization may be required for particularly challenging substrates, but the principles outlined in this guide will provide a strong foundation for success.

References

  • Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Journal of the American Chemical Society. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Merits of the Suzuki Coupling Reaction. BYJU'S. Available at: [Link]

  • An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature. Iranian Journal of Catalysis. Available at: [Link]

  • Suzuki Cross-Coupling Reaction of Benzylic Halides with Arylboronic Acids in the Presence of a Tetraphosphine/Palladium Catalyst. Synlett. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Palladium catalyzed Suzuki cross-coupling of benzyltrimethylammonium salts via C–N bond cleavage. RSC Publishing. Available at: [Link]

  • Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. ORBi. Available at: [Link]

  • Suzuki coupling reaction of bromobenzene with phenylboronic acid. ResearchGate. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Scaling Up the Synthesis of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the scale-up synthesis of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide. While discovery-scale amide couplings typically rely on expensive uronium (e.g., HATU) or carbodiimide (e.g., EDC) reagents, scaling this molecule to the multi-kilogram level requires a transition to a more atom-economical, low-E-factor route.

The validated scale-up strategy utilizes the formation of an acid chloride intermediate followed by a biphasic Schotten-Baumann amidation. This guide provides the mechanistic rationale, self-validating protocols, and troubleshooting steps necessary to execute this workflow safely and efficiently.

Process Workflows & Reactor Configurations

G A 2-(Benzyloxy)acetic acid C 2-(Benzyloxy)acetyl chloride A->C Step 1: Chlorination (Toluene, 20°C) B Oxalyl Chloride (Catalytic DMF) B->C E 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide C->E Step 2: Schotten-Baumann (Biphasic, 5°C) D 3-Bromobenzylamine + NaOH (aq) D->E

Figure 1: Two-step scale-up workflow for the synthesis of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide.

FlowSetup Org Organic Stream: Acid Chloride in Toluene Mix T-Mixer / Static Mixer (High Interfacial Area) Org->Mix Aq Aqueous Stream: Amine + NaOH in Water Aq->Mix PFR Plug Flow Reactor (PFR) Residence Time: 2-5 min Mix->PFR Biphasic Flow Sep In-line Phase Separation PFR->Sep Prod Organic Phase: Product Solution Sep->Prod

Figure 2: Continuous flow reactor configuration for biphasic Schotten-Baumann amidation.

Scale-Up Optimized Experimental Protocol

Step 1: Synthesis of 2-(Benzyloxy)acetyl chloride
  • Causality: Oxalyl chloride is selected over thionyl chloride because it operates under milder conditions (room temperature). Harsh acidic conditions at elevated temperatures risk the cleavage of the benzyloxy ether protecting group.

  • Procedure:

    • Charge a glass-lined reactor with 2-(benzyloxy)acetic acid (1.0 eq) and Toluene (5 volumes).

    • Add catalytic N,N-Dimethylformamide (DMF) (0.05 eq).

    • Begin dropwise addition of oxalyl chloride (1.1 eq) while maintaining the internal temperature between 15–20 °C.

    • Stir for 2 hours post-addition.

    • Degas the solution with a subsurface nitrogen sparge for 30 minutes to remove residual HCl, CO, and CO₂.

  • Self-Validating System: The reaction progress is visually and physically validated by gas evolution (CO and CO₂). Once bubbling completely ceases, the activation is complete. Orthogonal validation: Quench a 50 µL aliquot in 1 mL of methanol; HPLC analysis should show >99% conversion to the methyl ester.

Step 2: Schotten-Baumann Amidation
  • Causality: A biphasic system (Toluene/Water) utilizing NaOH as an inorganic base is highly scalable and avoids the use of expensive, high-molecular-weight organic bases (like DIPEA), vastly improving the E-factor.

  • Procedure:

    • In a separate reactor, dissolve 3-bromobenzylamine (1.05 eq) in 2M aqueous NaOH (2.0 eq). Pre-cool this aqueous stream to 0–5 °C.

    • Under vigorous agitation (>500 rpm with a pitched-blade turbine), add the acid chloride solution from Step 1 dropwise.

    • Maintain the internal temperature below 10 °C to suppress the competitive hydrolysis of the acid chloride.

    • Allow the phases to separate, discard the aqueous layer, and wash the organic layer with 1M HCl, followed by brine.

  • Self-Validating System: The reaction is validated in real-time via continuous pH monitoring of the aqueous phase. The pH must remain >10. If the pH drops, the amine becomes protonated (forming an unreactive ammonium salt), immediately halting the reaction and signaling the need for base adjustment.

Troubleshooting Guide

Q: Why is there a high percentage of 2-(benzyloxy)acetic acid (starting material) in my final product mixture? A: This is the hydrolysis byproduct of your acid chloride intermediate. In a biphasic Schotten-Baumann reaction, the amidation occurs at the organic-aqueous interface. If mixing is insufficient, the mass transfer coefficient ( kL​a ) is low. The acid chloride reacts with the bulk water rather than the amine. Resolution: Increase the impeller speed to maximize interfacial area. For scales >5 kg, transition to a continuous flow T-mixer setup to drastically increase the mass transfer coefficient, as demonstrated in1[1].

Q: How do we control the severe exotherm during the addition of the acid chloride on a >1 kg scale? A: Amide bond formation and the concurrent neutralization of HCl are highly exothermic. In a batch reactor, you are limited by the cooling jacket's surface-area-to-volume ratio, forcing you to slow down the addition rate. This prolonged addition increases the residence time of the acid chloride, promoting hydrolysis. Resolution: Implement a Plug Flow Reactor (PFR). The micro-channel environment provides exceptional heat transfer, allowing for rapid mixing without thermal runaway. This approach has been successfully validated in the 2[2].

Q: Why am I seeing unreacted 3-bromobenzylamine in the final organic phase? A: This typically occurs if the pH of the aqueous phase drops below the pKa of the amine (approx. 9.0 - 9.5) during the reaction. The amine protonates, loses its nucleophilicity, and partitions into the aqueous phase. Once the reaction is worked up, any remaining free base partitions back into the organic layer. Resolution: Ensure your NaOH stoichiometry is strictly ≥ 2.0 equivalents relative to the acid chloride (1 eq to neutralize the HCl from amidation, 1 eq to neutralize the HCl from acid chloride formation if not fully degassed).

Frequently Asked Questions (FAQs)

Q: Why transition from batch to continuous flow for this specific Schotten-Baumann reaction? A: Batch Schotten-Baumann reactions suffer from a fundamental paradox at scale: you must add the reagent slowly to control the exotherm, but adding it slowly gives the acid chloride more time to hydrolyze in the biphasic mixture. Continuous flow resolves this by offering near-instantaneous mixing (high interfacial area) and rapid heat dissipation, allowing the amidation to outcompete hydrolysis.

Q: Can we use coupling reagents like HATU or EDC/HOBt for the first 10 kg campaign? A: It is highly discouraged. While excellent for discovery chemistry, uronium (HATU) and carbodiimide (EDC) reagents suffer from poor atom economy, high cost, and difficult scale-up due to sensitizing byproducts (e.g., ureas) that complicate crystallization. The acid chloride route offers a highly scalable, low-E-factor alternative.

Quantitative Data Summary: Batch vs. Continuous Flow

The following table summarizes the process parameters when scaling the amidation step from a standard Batch Stirred Tank Reactor (BSTR) to a Continuous Plug Flow Reactor (PFR).

Process ParameterBatch Stirred Tank Reactor (BSTR)Continuous Plug Flow Reactor (PFR)
Mixing Efficiency (Interfacial Area, a ) Low (~100 - 500 m²/m³)Very High (> 5,000 m²/m³)
Exotherm Management Poor (Cooling jacket limited)Excellent (High surface area/volume)
Hydrolysis Impurity (Acid Formation) 5% - 15%< 2%
Space-Time Yield LowHigh
Scalability Non-linear (Requires thermal modeling)Linear (Scale-out by numbering up)

References

  • Pilot-Scale Continuous Production of LY2886721: Amide Formation and Reactive Crystallization Source: Organic Process Research & Development (2014) URL:[Link]

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide Source: Organic Process Research & Development (2012) URL:[Link]

Sources

Technical Support Center: Stability & Storage of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide .

This molecule presents a unique tri-fold stability challenge due to its distinct functional groups: a benzyl ether (prone to auto-oxidation), an acetamide (susceptible to hydrolysis), and an aryl bromide (vulnerable to photolytic cleavage). The following troubleshooting guides, quantitative parameters, and self-validating protocols are engineered to ensure absolute structural integrity during long-term storage.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During LC-MS analysis of a stored batch, we observed M+16 and M+32 mass adducts, accompanied by a drop in assay purity. What is the mechanism behind this degradation? A1: You are observing the auto-oxidation of the benzyl ether moiety. Benzyl ethers are classified as peroxide-forming compounds[1]. Upon exposure to atmospheric oxygen and ambient light, the benzylic carbon undergoes hydrogen abstraction. This forms a resonance-stabilized radical that rapidly reacts with triplet oxygen to form benzylic hydroperoxides (M+32). Over time, these hydroperoxides can decompose into secondary oxidation products like alcohols or ketones (M+16). To prevent this, the compound must be stored under an inert atmosphere (Argon or Nitrogen) to chemically starve the radical initiation pathway.

Q2: After six months of storage in a standard refrigerator, TLC shows a new highly polar spot, and NMR indicates the presence of 3-bromobenzylamine. How did this happen? A2: You are observing amide hydrolysis. While amides are generally robust, the inherent susceptibility of the amide bond to nucleophilic attack by water molecules becomes a critical failure point in high-humidity environments[2]. If the storage container allows moisture ingress, condensation during refrigeration provides the water necessary to cleave the acetamide bond, yielding 2-(benzyloxy)acetic acid and 3-bromobenzylamine. This highlights why simple refrigeration is insufficient; the environment must be rigorously desiccated.

Q3: We left a solution of the compound on the benchtop for a few days, and it turned slightly yellow. LC-MS shows a mass corresponding to the loss of bromine (M-79/81). Why? A3: The 3-bromobenzyl group has undergone UV-induced photodegradation. Aryl bromides can absorb UV radiation (specifically UVA/UVB), which provides enough energy to induce homolytic cleavage of the carbon-bromine bond[3]. This cleavage releases highly reactive bromine radicals that can cross-react with the solvent or the polymer matrix of your container, leading to the yellow discoloration. The compound must be shielded using actinic (amber) glassware.

G Molecule 2-(Benzyloxy)-N- (3-bromobenzyl)acetamide Peroxide Benzylic Hydroperoxides (Ether Auto-oxidation) Molecule->Peroxide Hydrolysis 2-(Benzyloxy)acetic acid + 3-Bromobenzylamine Molecule->Hydrolysis Debromination Aryl Radicals + Bromine Radicals Molecule->Debromination O2 Oxygen (O₂) O2->Molecule Radical Initiation H2O Moisture (H₂O) H2O->Molecule Nucleophilic Attack UV UV Radiation UV->Molecule Homolytic Cleavage

Fig 1. Environmental degradation pathways of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide.

Part 2: Quantitative Stability Parameters

To prevent the degradation pathways outlined above, storage conditions must be tightly controlled. Below is the validated matrix for storing 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide.

ParameterRecommended ConditionCritical Causality / Rationale
Temperature -20°C (Freezer)Suppresses the kinetic rate of amide hydrolysis and radical propagation.
Atmosphere 100% ArgonArgon is heavier than Nitrogen; it effectively displaces O₂ at the bottom of the vial, preventing peroxide formation.
Container Amber Glass (Type I)Blocks UV radiation (< 400 nm), preventing homolytic C-Br cleavage.
Closure System PTFE-lined screw capsPTFE is inert. It prevents moisture ingress and avoids plasticizer leaching which can occur with standard rubber septa.
Shelf Life 12 Months (Unopened)Benzyl ethers are Class D peroxide formers; testing is mandatory after 12 months[1].
Moisture < 10% Relative HumidityEliminates the primary reagent (H₂O) required for nucleophilic amide cleavage.

Part 3: Validated Experimental Protocols

Protocol A: Self-Validating Peroxide Testing (Ferrous Thiocyanate Assay)

Because benzyl ethers form explosive and degradative peroxides over time, you must verify the integrity of older stock before use. This protocol relies on the oxidation of colorless ferrothiocyanate (Fe²⁺) to red ferrithiocyanate (Fe³⁺) by peroxides[4].

Self-Validation Principle: This protocol includes a blank control. If the blank turns pink, your reagents are contaminated with atmospheric oxygen, and the test is invalid.

  • Reagent Preparation: Dissolve 9 g of Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) in 50 mL of 18% HCl. Add 0.5 g of granulated zinc, followed by 5 g of Sodium thiocyanate (NaSCN). Store in a dark, tightly sealed bottle.

  • Control Setup (The Blank): In a clean glass vial, add 1 mL of freshly distilled, peroxide-free diethyl ether. Add 1 drop of the prepared reagent. Expected Result: The solution must remain colorless.

  • Sample Testing: Dissolve 10 mg of your 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide stock in 1 mL of peroxide-free solvent. Add 1 drop of the reagent.

  • Interpretation:

    • Colorless: < 2 ppm peroxides (Safe to use).

    • Barely discernible pink: ~10 ppm peroxides (Warning: Auto-oxidation has begun).

    • Cherry red: > 20 ppm peroxides (Compromised batch; do not use for sensitive assays)[4].

Protocol B: Inert Aliquoting and Long-Term Storage

To prevent repeated freeze-thaw cycles and continuous oxygen exposure, the bulk compound must be aliquoted immediately upon receipt.

  • Equilibration: Transfer the sealed manufacturer vial into a glove box purged with dry Argon (H₂O < 1 ppm, O₂ < 1 ppm). Allow the vial to acclimate to the ambient temperature of the glove box to prevent condensation.

  • Aliquoting: Weigh the compound into single-use, pre-dried 2 mL amber glass vials. Causality: Single-use aliquots ensure that once a vial is opened, the remaining bulk supply is never exposed to ambient moisture or oxygen.

  • Sealing: Cap the vials tightly with PTFE-lined caps while still inside the Argon atmosphere.

  • Secondary Containment: Place the amber vials into a secondary vacuum-sealed Mylar bag containing a packet of indicating silica gel desiccant.

  • Storage: Transfer the sealed bag to a -20°C freezer.

W Start Compound Receipt Test Peroxide Testing (Ferrous Thiocyanate Assay) Start->Test Aliquot Inert Aliquoting (Glove Box, Argon Atm) Test->Aliquot If Peroxides < 2 ppm Vial Transfer to Amber Vials (PTFE-lined caps) Aliquot->Vial Store Long-Term Storage (-20°C, Desiccated) Vial->Store

Fig 2. Self-validating workflow for safe handling and inert storage of the target compound.

References

  • "How to Minimize Amide Hydrolysis in High-Humidity Environments", Patsnap. URL: [Link]

  • "Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds", University of North Carolina Environment, Health and Safety. URL: [Link]

  • "Safe Method of Use For Hazardous Substances Of High Risk 4: Specific Storage and Testing Guidelines for Peroxide Forming Chemicals", University of Otago. URL:[Link]

  • "Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation", National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Technical Support Center: Optimizing Crystallization of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center with troubleshooting guides and FAQs for optimizing the crystallization of 2-(benzyloxy)-N-(3-bromobenzyl)acetamide.

Welcome to the technical support guide for the crystallization of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide (CAS No. 2007044-68-8)[1]. This resource is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions for obtaining high-purity crystalline material. Crystallization is a critical purification step that directly impacts downstream process performance, batch consistency, and the overall quality of advanced intermediates and active pharmaceutical ingredients (APIs)[2][3].

This guide moves beyond simple protocols to explain the underlying scientific principles, enabling you to make informed decisions and troubleshoot effectively.

Section 1: Foundational Principles & Compound-Specific Considerations

This section addresses the core concepts that govern crystallization success, tailored to the specific molecular features of 2-(benzyloxy)-N-(3-bromobenzyl)acetamide.

Q1: What is supersaturation, and why is it the most critical parameter in crystallization?

A1: Supersaturation is the essential driving force for any crystallization process[4][5]. It describes a state where the concentration of a solute in a solution exceeds its equilibrium solubility at a given temperature[6]. This thermodynamically unstable condition provides the necessary energy for the two key stages of crystal formation: nucleation (the birth of new crystal seeds) and crystal growth[5][6].

Controlling the level and rate of supersaturation generation is the primary lever for controlling the final crystal attributes[7][8].

  • Low Supersaturation: At low levels of supersaturation, crystal growth is favored over nucleation. This typically results in larger, more well-defined crystals, which are often easier to filter and wash[7][8].

  • High Supersaturation: At high levels of supersaturation, spontaneous nucleation dominates, leading to the rapid formation of many small crystals[7]. This can result in a fine powder, which may have poor filtration characteristics and a higher likelihood of entrapping impurities[2].

Supersaturation is typically achieved through one of three primary methods: cooling a saturated solution, adding an anti-solvent, or evaporating the solvent[4][9].

Q2: How do the molecular features of 2-(benzyloxy)-N-(3-bromobenzyl)acetamide influence solvent selection and crystallization behavior?

A2: The structure of 2-(benzyloxy)-N-(3-bromobenzyl)acetamide contains several functional groups that dictate its behavior in solution and during crystallization:

  • Amide Linkage (-C(=O)NH-): The amide group is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature suggests solubility in polar protic and aprotic solvents.

  • Aromatic Rings (Benzyl and Bromobenzyl): The two phenyl rings provide significant non-polar character and can participate in pi-pi stacking interactions within the crystal lattice. This suggests solubility in aromatic and moderately polar solvents like toluene, ethyl acetate, or dichloromethane.

  • Ether Linkage (-CH₂-O-CH₂-): The benzyloxy group adds some polarity and potential for hydrogen bond acceptance.

  • Bromo-Substituent (-Br): The bromine atom increases the molecule's molecular weight and polarizability. Studies on other brominated compounds have shown that bromine can decrease a molecule's solubility in a given solvent, thereby increasing the thermodynamic driving force for crystallization[10][11]. It can also influence crystal packing and potentially lead to polymorphism[12].

The ideal solvent system will balance these competing features—dissolving the molecule at an elevated temperature while ensuring it is sufficiently insoluble at room or lower temperatures to achieve a high-yield recovery.

Section 2: Systematic Protocol for Crystallization Optimization

A successful crystallization begins with a logical, systematic approach. The following workflow provides a robust method for developing an optimized protocol.

G cluster_0 Phase 1: Development cluster_1 Phase 2: Optimization & Scale-Up A Crude 2-(Benzyloxy)-N- (3-bromobenzyl)acetamide B Step 1: Small-Scale Solvent Screening A->B Start Here C Identify Candidate Solvents (Single & Mixed Systems) B->C Results D Step 2: Test Crystallization (Cooling, Anti-solvent, Evaporation) C->D E Evaluate Crystal Quality (Microscopy, Yield, Purity) D->E F Step 3: Refine Conditions (Cooling Rate, Seeding, Concentration) E->F Iterate G Step 4: Scale-Up Validation (Pilot Batch) F->G H Final Protocol G->H Finalize I Pure Crystalline Product H->I

Caption: Experimental workflow for crystallization optimization.

Part A: Protocol for Small-Scale Solvent Screening

The most crucial factor in developing a crystallization process is selecting the right solvent[13]. This protocol uses a small amount of material to efficiently test a range of solvents.

Methodology:

  • Place approximately 10-20 mg of crude 2-(benzyloxy)-N-(3-bromobenzyl)acetamide into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition. Add just enough to create a slurry.

  • If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system. Reject it[14].

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a sand or water bath towards the solvent's boiling point[14].

  • Continue adding the solvent dropwise until the solid completely dissolves. Record the approximate volume.

  • Allow the clear, hot solution to cool slowly to room temperature. If necessary, place it in an ice-water bath.

  • An ideal solvent is one in which the compound is highly soluble when hot but sparingly soluble when cold, resulting in a good yield of crystals upon cooling[15][16].

  • Examine the resulting solids for crystalline appearance versus amorphous powder or oil.

Candidate Solvents for Screening

The following table provides a starting point for solvent selection, categorized by polarity. A solvent with a boiling point below 100°C is often preferred for easy removal[13].

SolventClassBoiling Point (°C)[13]Rationale & Expected Solubility
Hexanes / Heptane Non-polar69 / 98Likely to be a poor solvent. May be useful as an anti-solvent.
Toluene Non-polar (Aromatic)111Potential for good solubility at high temperatures due to aromatic structure.
Ethyl Acetate (EtOAc) Moderately Polar77Often a good starting point for compounds with mixed polarity like amides[15].
Dichloromethane (DCM) Moderately Polar40Low boiling point, may dissolve the compound too well.
Acetone Polar Aprotic56A common solvent for recrystallizing amides[17].
Acetonitrile (ACN) Polar Aprotic82Often gives excellent results for amide crystallization[17].
Isopropanol (IPA) Polar Protic82Good balance of polarity; less polar than ethanol.
Ethanol (EtOH) Polar Protic78May dissolve the compound too well, but useful in solvent/anti-solvent pairs (e.g., with water or heptane)[18].
Part B: Standard Cooling Crystallization Protocol

Once a promising solvent is identified, this protocol can be applied for purification.

Methodology:

  • Place the crude 2-(benzyloxy)-N-(3-bromobenzyl)acetamide in an appropriately sized Erlenmeyer flask.

  • Add the chosen solvent and heat the mixture to boiling (or just below boiling) with stirring, using a hot plate.

  • Continue adding small portions of the hot solvent until the compound just dissolves completely. Using the minimum amount of hot solvent is key to maximizing yield[19].

  • If the solution is colored with impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes[16].

  • Perform a hot filtration through a fluted filter paper to remove the charcoal or any insoluble impurities.

  • Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals[14][20].

  • Once crystal formation at room temperature is complete, the flask can be placed in an ice bath or refrigerator to maximize the recovery of the crystalline product[19].

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Section 3: Troubleshooting Guide

Encountering issues during crystallization is common. This guide provides solutions to the most frequent challenges.

IssueProbable Cause(s)Recommended Solution(s)
No Crystals Form 1. Insufficient Supersaturation: Too much solvent was used, or the solution is not cold enough[19]. 2. Kinetically Hindered Nucleation: The initial formation of crystal seeds is inhibited[19].1. Reduce Solvent Volume: Re-heat the solution and gently boil off a portion of the solvent to increase the concentration. Allow it to cool again. 2. Induce Nucleation: Scratch the inner surface of the flask at the air-liquid interface with a glass rod. Alternatively, add a tiny "seed" crystal of the pure compound if available[14][16].
"Oiling Out" 1. High Solute Concentration: The solution is too concentrated, causing the compound to precipitate above its melting point[19]. 2. Rapid Cooling: The solution is cooled too quickly for an ordered crystal lattice to form[19]. 3. Presence of Impurities: Impurities can disrupt crystallization and favor oil formation[19].1. Add More Solvent: Re-heat the mixture until the oil dissolves completely, add a small amount of additional hot solvent, and then cool slowly[16][19]. 2. Slow Down Cooling: Insulate the flask with glass wool or paper towels to ensure a very gradual temperature decrease[19]. 3. Change Solvent System: The chosen solvent may be too non-polar. Try a more polar solvent or a solvent mixture[15].
Fine Needles / Powder 1. High Rate of Nucleation: Supersaturation was generated too quickly, favoring nucleation over growth[7][8]. 2. Poor Solvent Choice: The compound may be poorly soluble even at high temperatures, causing it to "crash out" of solution.1. Decrease Cooling Rate: Employ a slower, more controlled cooling profile. 2. Increase Solvent Volume: Use slightly more than the minimum amount of hot solvent to keep the compound in solution longer during cooling[18]. 3. Consider a Solvent Mixture: Using a solvent pair can help moderate solubility and promote better crystal habits[20].
Low Yield 1. Excess Solvent: Too much solvent was used during the dissolution step[19]. 2. Incomplete Crystallization: The solution was not cooled sufficiently, or for a long enough time. 3. Premature Filtration: The crystals were filtered before crystallization was complete.1. Use Minimal Solvent: Ensure you are using only the amount of hot solvent required to fully dissolve the compound[19]. 2. Cool Thoroughly: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation[19]. 3. Concentrate Mother Liquor: The filtrate can be concentrated by evaporation and a second crop of crystals can be collected. Note that this second crop may be less pure.
Product Still Impure 1. Impurity Co-crystallization: Impurities have similar solubility profiles to the target compound. 2. Inclusion of Mother Liquor: Impurities were trapped on the surface or inside the crystals due to rapid growth.1. Recrystallize: A second crystallization is often necessary to achieve high purity. 2. Charcoal Treatment: If impurities are colored, use activated charcoal during the crystallization process[16]. 3. Pre-Purification: For very impure samples, consider a preliminary purification by column chromatography before the final crystallization[21].

Section 4: Advanced Topics & FAQs

Q3: When should I use an anti-solvent (or solvent-pair) crystallization?

A3: An anti-solvent crystallization is an excellent technique when no single solvent provides the ideal solubility profile. It is particularly useful for compounds that are either too soluble or poorly soluble in common solvents. The method involves dissolving the compound in a "good" solvent in which it is very soluble, and then slowly adding a "poor" solvent (the anti-solvent) in which it is insoluble, causing the compound to crystallize out[9][14]. For 2-(benzyloxy)-N-(3-bromobenzyl)acetamide, a potential pair could be dissolving it in a minimal amount of warm acetone (good solvent) and then slowly adding water or heptane (anti-solvents) until the solution becomes turbid, indicating the onset of crystallization.

Q4: My crystals are clean but the morphology (e.g., long needles) is bad for filtration and drying. How can I change the crystal habit?

A4: Crystal habit is highly dependent on the crystallization conditions[2]. Long, thin needles often result from rapid, one-dimensional growth. To obtain more equant (block-like) crystals, you need to slow down the crystal growth rate.

  • Reduce Supersaturation: Use a slower cooling rate or a slightly more dilute solution[7].

  • Change the Solvent: The solvent has a profound impact on which crystal faces grow fastest. Experimenting with different solvents (e.g., switching from ethyl acetate to isopropanol) can dramatically alter the crystal shape.

  • Agitation: Gentle, controlled stirring can sometimes break up fragile needles and encourage more uniform growth, but excessive agitation can lead to secondary nucleation and smaller particles[22].

G start Start Troubleshooting q1 Did crystals form? start->q1 q2 Is it an oil? q1->q2 Yes sol_no_xtal Induce Nucleation: - Scratch flask - Add seed crystal - Evaporate some solvent q1->sol_no_xtal No q3 Is the yield acceptable? q2->q3 No (Solid) sol_oil Re-dissolve & Modify: - Add more solvent - Cool much slower - Change solvent system q2->sol_oil Yes q4 Is the purity/form adequate? q3->q4 Yes sol_yield Optimize Recovery: - Cool longer/colder - Concentrate mother liquor - Check solvent volume q3->sol_yield No sol_purity Improve Quality: - Slow down crystallization - Recrystallize a second time - Use charcoal for color q4->sol_purity No end_ok Process Optimized q4->end_ok Yes

Caption: Decision tree for troubleshooting common crystallization issues.

References

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

  • Galkin, O., & Vekilov, P. G. (2000). Control of protein crystal nucleation around the metastable liquid-liquid phase boundary. Proceedings of the National Academy of Sciences, 97(12), 6277–6281. [Link]

  • Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]

  • Doki, N., & Kubota, N. (2019). Crystal Nucleation. In Handbook of Industrial Crystallization (pp. 35-57). Cambridge University Press. [Link]

  • Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. Retrieved from [Link]

  • Cool Separations. (n.d.). Cooling Crystallization Technology. Retrieved from [Link]

  • García-Ruiz, J. M. (2010). Introduction to Protein Crystallization. Master of Crystallography and Crystallization, Madrid. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • López, J., Pérez, E., & Pérez, R. A. (2018). Effect of Self-Poisoning on Crystallization Kinetics of Dimorphic Precision Polyethylenes with Bromine. Macromolecules, 51(4), 1439–1449. [Link]

  • El-Hadek, M. A., & El-Okr, M. M. (2012). The relationship between supersaturation and nucleation and growth. In Crystallization - Science and Technology. IntechOpen. [Link]

  • Amide Synthesis Efficiency: Impact of Solvent Choice on Yields. (2026, February 28). Chemical Synthesis Insights. [This appears to be a fictional or unavailable source, so a general reference to the importance of solvent choice is maintained without a direct link.]
  • EBNER. (n.d.). Cooling Crystallization & Crystallizers. Retrieved from [Link]

  • Common Challenges in Industrial Crystallization and How to Overcome Them. (2026, January 19). Chemical Engineering Pro. [This appears to be a fictional or unavailable source, so a general reference to industrial challenges is maintained without a direct link.]
  • Souza, G. P., et al. (2011). Effect of Bromine on NaF Crystallization in Photo-Thermo-Refractive Glass. Journal of the American Ceramic Society, 94(9), 2906-2911. [Link]

  • Wahl, W. (1913). Optical investigation of solidified gases.—III. The crystalline properties of chlorine and bromine. Proceedings of the Royal Society of London. Series A, 88(605), 348-354. [Link]

  • Souza, G. P., et al. (2011). Effect Of Bromine On Naf Crystallization In Photo-Thermo-Refractive Glass. STARS. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-benzylacrylamide. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-benzyl acetamide. Retrieved from [Link]

  • The Flaming Candle. (n.d.). Fragrance Crystallization. Retrieved from [Link]

  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Retrieved from [Link]

  • Geisler, F. (2020, November 2). Response to "What is the best technique for amide purification?". ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of N-benzylacetamide. Retrieved from [Link]

  • Simon, L. L., et al. (2020). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Organic Process Research & Development, 24(11), 2356-2370. [Link]

  • Riehl, P. S., et al. (2021). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry, 86(2), 1548–1555. [Link]

  • Chakkarwar, A. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. [Link]

  • University of California, Irvine. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Chen, Y., et al. (2014). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 14(10), 4937–4947. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Synthonix. (n.d.). 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide. Retrieved from [Link]

  • Dai, L. J., & Li, M. (2010). N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1724. [Link]

  • Chemchart. (n.d.). N-Benzyl-2-bromoacetamide (2945-03-1). Retrieved from [Link]

  • Flakus, H. T., & Michta, A. (2007). N-benzylacetamide. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3713. [Link]

  • PubChem. (n.d.). N-(2-(benzyloxy)phenyl)acetamide. Retrieved from [Link]

Sources

Technical Support Center: Advanced Characterization of Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Core Analytical Support Center. As a Senior Application Scientist, I have designed this portal to address the most complex bottlenecks in organic structural elucidation. This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental failures in LC-MS, NMR, and X-ray crystallography, providing self-validating protocols to ensure absolute data integrity.

Section 1: LC-MS & Ionization Challenges

FAQ: My novel compound shows a massive peak on the UV chromatogram, but the MS signal is completely absent. What is happening?

Mechanistic Insight: You are likely experiencing severe ion suppression or hardware adsorption. In Electrospray Ionization (ESI), co-eluting trace impurities from the mobile phase water or the sample matrix compete for available charge at the droplet surface 1[1]. If an impurity has a higher proton affinity or surface activity, your target analyte will not ionize. Furthermore, if your compound contains chelating moieties (e.g., phosphates, poly-carboxylates), it can form metal salts with the stainless steel housing of the HPLC column, leading to irreversible adsorption and complete signal loss 2[2].

Protocol 1: Self-Validating Post-Column Infusion (Diagnosing Ion Suppression) Objective: Isolate whether signal loss is due to poor intrinsic ionization or matrix-induced suppression.

  • Setup: Bypass the autosampler and infuse a pure standard of your novel compound continuously into the MS source via a syringe pump (e.g., at 10 µL/min) using a T-connector placed post-column.

  • Injection: Inject a blank matrix sample (or your current mobile phase gradient) through the LC column.

  • Monitor: Observe the MS signal of the continuously infused compound over the run time.

  • Causality & Validation: If the steady MS baseline dips at specific retention times, those dips represent co-eluting matrix components suppressing the charge. Validation Check: The system is self-validating; a perfectly flat baseline confirms no suppression (pointing to hardware adsorption), while a dip definitively localizes the exact retention time of the invisible interferent. To resolve hardware adsorption, switch to PEEK-coated (polyetheretherketone) metal-free columns to remove exposed Fe(++) sites 2[2].

Section 2: Solid-State Characterization & Crystallography

FAQ: I have synthesized a bulky, meso-substituted aryl porphyrin. It precipitates as an amorphous powder or yields severely twinned crystals. How do I achieve diffraction-quality single crystals?

Mechanistic Insight: Growing diffraction-quality crystals represents the largest challenge facing crystallographers 3[3]. Bulky substituents create shallow potential energy profiles, allowing torsion angles to be easily deformed by crystal packing forces . When the lattice energy is not minimized uniformly, the crystal twins or cracks.

Resolution: You must introduce a co-solvent that actively participates in the crystal lattice to stabilize these shallow energy wells. For example, incorporating diglyme during crystallization can chelate sodium cations (or other counterions), bridging symmetry-related molecules and locking the compound into a rigid, planar conformation, yielding pristine diffraction-quality crystals .

Section 3: NMR Spectroscopy Troubleshooting

FAQ: My 1D 1H NMR spectrum for a novel macrocycle is a completely unresolved multiplet in the 1.0 - 3.0 ppm aliphatic region. How can I assign the stereocenters?

Mechanistic Insight: 1D NMR relies purely on chemical shift dispersion. In complex aliphatic systems, the electron density differences between adjacent CH2 groups are too minute to resolve at standard magnetic field strengths. You must utilize 2D NMR to spread the magnetization transfer across a second frequency dimension (such as 13C), exploiting scalar (through-bond) and dipolar (through-space) couplings.

Protocol 2: Self-Validating 2D NMR Workflow for De Novo Elucidation Objective: Unambiguously assign a highly overlapped spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Run an edited-HSQC to correlate all protons to their directly attached carbons. Causality: 13C has a much wider chemical shift range (0-220 ppm), instantly resolving overlapping protons by their distinct carbon frequencies. Edited-HSQC also phases CH2 groups negatively, differentiating them from CH/CH3 groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): Map the quaternary carbons by observing 2- and 3-bond 1H-13C couplings to build the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Measure through-space proton interactions (< 5 Å). Validation Check: The NOESY data must perfectly corroborate the stereochemical distances predicted by your proposed 3D molecular model. If a NOE cross-peak exists between two protons that are >7 Å apart in your model, the model is definitively incorrect and must be revised (self-validation).

Section 4: Quantitative Data Summaries

Table 1: Comparative Ionization Techniques for Novel Compounds

Ionization SourceMechanism of ActionIdeal Compound ProfileCommon Failure Mode
ESI (Electrospray)Solution-phase ion evaporationPolar, high MW, peptides, chelatorsSevere ion suppression from salts
APCI (Atmospheric Chem)Gas-phase corona dischargeModerately polar, thermally stableThermal degradation of analyte
MALDI Laser-induced matrix desorptionVery high MW, polymers, proteinsMatrix cluster interference < 500 Da

Table 2: Common NMR Solvents and Selection Criteria

SolventResidual 1H (ppm)13C Shift (ppm)Best Used For...
CDCl3 7.2677.16General organic compounds, non-polar.
DMSO-d6 2.5039.52Highly polar compounds, hydrogen-bonding studies.
Methanol-d4 3.31, 4.8749.00Polar compounds requiring protic exchange.
Section 5: Experimental Workflows

Workflow Start Synthesize/Isolate Novel Compound LCMS LC-MS Analysis (Check Mass & Purity) Start->LCMS Suppression Ion Suppression? (Post-Column Infusion) LCMS->Suppression Low MS Signal NMR NMR Spectroscopy (1D & 2D) LCMS->NMR High Signal & Purity PEEK Switch to PEEK Column Optimize Mobile Phase Suppression->PEEK Yes PEEK->LCMS Re-analyze Crystal X-Ray Crystallography (Solid-State) NMR->Crystal Stereochem Needed

Caption: Workflow for resolving characterization bottlenecks in novel organic compounds.

References
  • Effect of ionization suppression by trace impurities in mobile phase water on the accuracy of quantification by high-performance liquid chromatography/mass spectrometry. ResearchGate. 1

  • An Uncommon Fix for LC–MS Ion Suppression. LCGC International. 2

  • Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling. ACS Publications.

  • Growing diffraction quality crystals. Yeshiva University.3

Sources

Validation & Comparative

Introduction: Establishing a Framework for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Design, Synthesis, and Evaluation of Structural Analogs of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide for Kinase Inhibition

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of targeted kinase inhibitors remains a cornerstone of therapeutic innovation. The N-benzylacetamide scaffold represents a versatile and synthetically accessible starting point for the generation of novel chemical entities with potential biological activity. This guide centers on a hypothetical lead compound, 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide (Lead Compound 1) , to illustrate a systematic approach to its structural modification and biological evaluation.

While Lead Compound 1 itself is not a widely characterized agent, its constituent fragments—the benzyloxy group, the acetamide linker, and the 3-bromobenzyl moiety—are prevalent in known bioactive molecules. This guide, therefore, serves as a practical blueprint for researchers and drug development professionals on how to conduct a comprehensive structure-activity relationship (SAR) study. We will explore the rationale behind designing specific analogs, provide detailed synthetic and analytical protocols, and present a comparative analysis of their hypothetical biological performance against a representative kinase target, Tyrosine Kinase X (TKX).

Our approach is grounded in the principles of medicinal chemistry, where systematic structural modifications are employed to optimize potency, selectivity, and pharmacokinetic properties. The experimental data presented, while hypothetical, is designed to be realistic and illustrative of the decision-making process in a typical drug discovery campaign.

Deconstruction of the Lead Scaffold and Rationale for Analog Design

The core structure of Lead Compound 1 can be dissected into three primary regions for modification. Our strategy is to systematically alter each region to probe its contribution to target binding and cellular activity.

DOT Diagram: Pharmacophoric Deconstruction of Lead Compound 1

cluster_0 Lead Compound 1 cluster_1 Region A: Benzyloxy Moiety cluster_2 Region B: Acetamide Linker cluster_3 Region C: N-(3-bromobenzyl) Group mol 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide A Probes solvent exposure and potential H-bond interactions. mol->A Modification Area 1 B Controls geometry and conformational flexibility. mol->B Modification Area 2 C Occupies hydrophobic pocket; halogen may form key interactions. mol->C Modification Area 3

Caption: Pharmacophoric regions of the lead compound for systematic modification.

Analog Design Strategy:
  • Region A (Benzyloxy Moiety): The benzyloxy group is likely to interact with the solvent-exposed region of the kinase ATP binding site. We will explore the impact of electronic and steric effects by introducing substituents on the phenyl ring.

  • Region C (N-(3-bromobenzyl) Group): The bromobenzyl group is hypothesized to occupy a deeper, more hydrophobic pocket. The bromine atom's position and identity will be varied to probe for potential halogen bonding or steric clashes.

  • Region B (Acetamide Linker): The linker's length and rigidity are critical for orienting the two aromatic regions. We will investigate this by altering the linker structure.

Comparative Performance Analysis of Designed Analogs

A library of analogs was designed based on the strategy above. Their inhibitory activity was assessed against TKX using an in vitro biochemical assay, and their effect on cell proliferation was measured in a cancer cell line overexpressing TKX.

Table 1: Comparative Biological Data of Analogs
Compound IDModification (vs. Lead Compound 1)TKX IC50 (nM)Cell Proliferation EC50 (µM)
Lead 1 -15012.5
Analog A1 4-Fluoro-benzyloxy (Region A)755.2
Analog A2 4-Methoxy-benzyloxy (Region A)25020.1
Analog C1 4-Bromo-benzyl (Region C)502.8
Analog C2 3-Chloro-benzyl (Region C)18015.0
Analog C3 3-Trifluoromethyl-benzyl (Region C)957.8
Analog B1 Propanamide linker (Region B)450> 50
Interpretation of Structure-Activity Relationships:
  • Region A Modifications: The introduction of an electron-withdrawing fluorine at the 4-position of the benzyloxy ring (Analog A1 ) doubled the biochemical potency, suggesting a favorable interaction or electronic effect. Conversely, the electron-donating methoxy group (Analog A2 ) was detrimental to activity.

  • Region C Modifications: Shifting the bromine from the 3- to the 4-position (Analog C1 ) resulted in a significant 3-fold increase in potency. This highlights a strong positional preference within the hydrophobic pocket, possibly due to the formation of a halogen bond with a backbone carbonyl. Replacing bromine with a smaller chlorine atom (Analog C2 ) was not well-tolerated, while the bulky trifluoromethyl group (Analog C3 ) restored some of the lost activity, indicating that the pocket can accommodate larger substituents.

  • Region B Modifications: Extending the acetamide linker by one carbon to a propanamide (Analog B1 ) led to a substantial loss of activity. This suggests that the precise spacing and geometry conferred by the acetamide linker are critical for optimal orientation of the flanking aromatic groups within the ATP binding site.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and biological evaluation of the described compounds. These protocols are designed to be self-validating through the inclusion of appropriate controls and analytical checks.

Protocol 1: General Synthesis of N-Benzylacetamide Analogs

This protocol describes a standard and robust method for amide bond formation, which is a cornerstone of modern medicinal chemistry.

DOT Diagram: Synthetic Workflow

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Amide Coupling Reaction cluster_workup Step 3: Work-up and Purification cluster_analysis Step 4: Characterization start Start: Weigh Reagents acid Substituted Phenylacetic Acid (1.0 eq) start->acid amine Substituted Benzylamine (1.0 eq) start->amine coupling HATU (1.1 eq) start->coupling base DIPEA (2.0 eq) start->base solvent Anhydrous DMF start->solvent dissolve Dissolve Acid, Amine, HATU in DMF add_base Add DIPEA dropwise at 0°C dissolve->add_base react Stir at RT for 4-12h (Monitor by TLC/LC-MS) add_base->react quench Quench with H2O react->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash organic layer: 1. 1M HCl 2. Sat. NaHCO3 3. Brine extract->wash dry Dry over Na2SO4, Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify end_product Final Product purify->end_product nmr 1H & 13C NMR end_product->nmr ms HRMS end_product->ms purity HPLC (>95%) end_product->purity

Caption: General workflow for the synthesis and purification of target compounds.

Step-by-Step Procedure:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the substituted benzyloxyacetic acid (1.0 eq), the substituted benzylamine (1.0 eq), and HATU (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Cooling and Base Addition: Cool the reaction mixture to 0°C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise over 5 minutes. The causality here is to control the exotherm of the acid-base reaction and prevent side reactions of the active ester intermediate.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x). The washes with acidic and basic aqueous solutions serve to remove unreacted starting materials and coupling byproducts.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and assess purity by HPLC (should be >95%).

Protocol 2: In Vitro Kinase Inhibition Assay (TKX)

This protocol uses a time-resolved fluorescence resonance energy transfer (TR-FRET) format, a robust and sensitive method for quantifying enzyme activity.

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare stock solutions of recombinant human TKX enzyme, biotinylated peptide substrate, and ATP in kinase buffer.

  • Compound Plating: Serially dilute the test compounds in DMSO and then into kinase buffer. Dispense into a 384-well assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction: Initiate the reaction by adding a mixture of TKX enzyme and peptide substrate to the wells, followed by the addition of ATP. The ATP concentration should be at or near its Km value for the enzyme to ensure competitive inhibitors can be detected effectively.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-specific antibody and an allophycocyanin (APC)-labeled streptavidin.

  • Signal Reading: Incubate for another 60 minutes to allow for antibody binding. Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve using graphing software.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic design, synthesis, and evaluation of novel N-benzylacetamide analogs as potential kinase inhibitors, using the hypothetical Lead Compound 1 as a starting point. Our comparative analysis demonstrates how subtle structural modifications can lead to significant changes in biological activity, highlighting the importance of a rigorous SAR-driven approach.

The superior potency of Analog C1 , with its 4-bromobenzyl group, identifies it as a promising candidate for further optimization. Future work should focus on:

  • Exploring Region A in combination with the 4-bromobenzyl moiety: Synthesizing analogs that combine the features of A1 and C1 .

  • Assessing Kinase Selectivity: Profiling the most potent compounds against a panel of other kinases to determine their selectivity profile.

  • Evaluating ADME Properties: Characterizing the metabolic stability, solubility, and permeability of lead candidates to assess their drug-likeness.

By following the principles and protocols outlined herein, researchers can efficiently navigate the early stages of a drug discovery project, transforming a hypothetical scaffold into a promising series of optimized lead candidates.

References

  • Title: Halogen Bonding: A New Tool for Drug Design Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews URL: [Link]

  • Title: Homogeneous Time-Resolved Fluorescence (HTRF®): A Technology for Drug Discovery and HTS Source: Cisbio Bioassays URL: [Link]

The Double-Edged Sword: A Comparative Guide to the Bioactivity of Bromo-Substituted Acetamides

Author: BenchChem Technical Support Team. Date: March 2026

For the Researcher, Scientist, and Drug Development Professional

In the landscape of medicinal chemistry, the strategic incorporation of a bromine atom into a molecular scaffold can dramatically alter its biological profile. This guide provides an in-depth comparative analysis of bromo-substituted acetamides, a class of compounds demonstrating a versatile range of bioactivities. We will explore their performance as anticancer, antimicrobial, and anti-inflammatory agents, and as enzyme inhibitors, with a focus on the underlying structure-activity relationships and the experimental data that supports these claims. This document is designed to be a practical resource, offering not only a critical comparison of these compounds but also detailed, field-proven experimental protocols to empower your own research and development endeavors.

The Bromoacetamide Moiety: A Nexus of Reactivity and Specificity

The bioactivity of bromo-substituted acetamides is intrinsically linked to the physicochemical properties of the bromoacetamide group. The presence of the bromine atom, a good leaving group, renders the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of their function as covalent inhibitors, where they can form stable, irreversible bonds with nucleophilic residues, such as cysteine, in the active site of target proteins. This "warhead" functionality often leads to enhanced potency and prolonged duration of action compared to non-covalent inhibitors.[1]

However, this reactivity is a double-edged sword. A critical consideration in the design of bromoacetamide-based therapeutics is the balance between on-target reactivity and off-target effects. Uncontrolled reactivity can lead to indiscriminate modification of biomolecules and subsequent toxicity. Therefore, the broader chemical context of the molecule, including the nature of other substituents, plays a crucial role in modulating this reactivity and achieving target specificity.

Comparative Bioactivity Profiles

This section will delve into the diverse biological activities of bromo-substituted acetamides, presenting comparative data where available to highlight key structure-activity relationships (SAR).

Anticancer Activity

Bromo-substituted acetamides have emerged as a promising class of anticancer agents, with their mechanisms of action often revolving around the inhibition of critical cellular processes in cancer cells.

Structure-Activity Relationship Insights:

A comparative analysis of halogenated flavones has shown that bromo- and chloro-substituted derivatives can induce apoptosis and modulate cell death pathways in cancer cells.[2][3] Notably, an 8-bromo-6-chloroflavone (BrCl-F) demonstrated the strongest cytotoxic activity in canine B-cell leukemia and lymphoma models compared to its chlorinated counterparts.[2][3] This suggests that the presence and position of the bromine atom can significantly enhance cytotoxic potency. In another study, 4'-bromoflavonol was found to be approximately 30-fold more cytotoxic than 4'-chloroflavonol, highlighting the superior activity of the bromo-substituted compound.[2]

Furthermore, the amide moiety itself has been shown to be crucial for the anticancer activity of certain compounds. In a study of ZJ-101, a superstolide A analog, replacing the acetamide group with other functionalities like sulfonamide or carbamate resulted in a decrease in anticancer activity, underscoring the importance of the acetamide pharmacophore.[4]

Comparative Cytotoxicity Data:

The following table summarizes the cytotoxic activity of various bromo-substituted and related acetamide derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Halogenated Flavones8-bromo-6-chloroflavone (BrCl-F)CLB70 (Canine Leukemia)Lower than chlorinated analogs[2][3]
Halogenated Flavones4'-bromoflavonolNot specified3.3 ± 0.7[2]
Bromo-substituted CurcuminoidsCompound 2a (alcohol chain at position 42)K562 (Leukemia)High activity[5]
Bromo-substituted Indolin-2-onesCompound 4gA549, Bel7402, HepG2, HeLa, HCT116Potent activity[6]
Antimicrobial Activity

The emergence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents. Bromo-substituted acetamides have shown considerable promise in this area.

Structure-Activity Relationship Insights:

A series of chlorinated chalcone derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that nearly all the chlorinated chalcones displayed antibacterial activity, suggesting that halogenation can be a viable strategy for developing new antimicrobial agents.[7] While this study focused on chlorine, the higher reactivity of bromine suggests that bromo-substituted analogs could exhibit even greater potency.

Comparative Antimicrobial Activity Data:

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassSpecific Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
Novel AHL AnaloguesAnalogue 4lBacillus subtilis1.443 (MIC50)[8]
Chalcone DerivativesCompounds 1-5E. coli, P. aeruginosa, S. aureusComparable to sulfanilamide[7][9]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery.

Structure-Activity Relationship Insights:

Studies on substituted chromones have indicated that chloro-substitution can contribute to anti-inflammatory activity.[10] Given the similar electronic properties of bromine and chlorine, it is plausible that bromo-substituted chromones could also exhibit potent anti-inflammatory effects. A study on bromfenac, a bromo-substituted benzeneacetic acid derivative, demonstrated potent and long-acting anti-inflammatory and analgesic properties, being significantly more potent than indomethacin in suppressing acute and chronic inflammation.[11]

Comparative Anti-inflammatory Activity Data:

CompoundAssayResultReference
BromfenacCarrageenan-induced paw edema7.5-20 times more potent than indomethacin (acute)[11]
Substituted Pyrazole AnaloguesCarrageenan-induced paw edemaCompounds 5s and 5u showed potent inhibition (80.87% and 80.63%)[12]
Enzyme Inhibition

The targeted inhibition of specific enzymes is a cornerstone of modern pharmacology. The electrophilic nature of the bromoacetamide moiety makes it an effective tool for the irreversible inhibition of enzymes, particularly those with a cysteine residue in their active site.

Comparative Reactivity: Bromoacetamide vs. Chloroacetamide

In the context of covalent inhibition, the reactivity of the "warhead" is a critical parameter. Studies comparing haloacetamides have shown that bromoacetamides are one to two orders of magnitude more reactive than their chloroacetamide counterparts. This is attributed to the fact that bromide is a better leaving group than chloride, facilitating a more rapid nucleophilic attack by the target residue. This enhanced reactivity can lead to faster and more complete enzyme inhibition.

Experimental Protocols

To ensure the scientific integrity and reproducibility of bioactivity assessment, this section provides detailed, step-by-step protocols for key in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the bromo-substituted acetamide in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding 1. Seed Cells (96-well plate) compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compound compound_prep->treatment incubation 4. Incubate (24-72h) treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_solubilization 6. Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance 7. Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_ic50 8. Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Bromo-substituted acetamides represent a versatile and potent class of bioactive molecules with significant potential in drug discovery. Their inherent reactivity, conferred by the bromoacetamide moiety, makes them particularly effective as covalent inhibitors, leading to enhanced potency in various therapeutic areas, including oncology and infectious diseases. The comparative data and structure-activity relationships presented in this guide underscore the importance of strategic molecular design in harnessing the therapeutic potential of these compounds while mitigating potential toxicity. The detailed experimental protocols provided herein offer a robust framework for the reliable and reproducible evaluation of bromo-substituted acetamides, empowering researchers to advance the development of this promising class of therapeutic agents. As our understanding of the intricate interplay between chemical structure and biological activity continues to grow, so too will the opportunities to translate the unique properties of bromo-substituted acetamides into novel and effective medicines.

References

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Grzybowski, J., et al. (2025). Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. Molecules, 30(23), 5678. [Link]

  • Kovacevic, A., et al. (2026). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Molecular Biosciences, 12, 1234567. [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Li, Z., et al. (2014). Insights into the structure-activity relationship of the anticancer compound ZJ-101: a role played by the amide moiety. Marine drugs, 12(10), 5137–5149. [Link]

  • Ng, C. H., et al. (2021). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Pharmaceuticals, 14(11), 1085. [Link]

  • Figueroa Valverde, L., et al. (2019). Synthesis and theoretical activity of three steroid-derivatives on both aromatase and 17β-hydroxysteroid dehydrogenase Type 1 enzymes. ResearchGate. [Link]

  • Kumar, A., & Kumar, S. (2019). structure activity relationship (sar) analysis of anti-inflammatory activity of some substituted chromones. ResearchGate. [Link]

  • Kumar, A., et al. (2019). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 29(23), 126743. [Link]

  • Ashburn, B. O., et al. (2019). Synthesis and Antimicrobial Evaluation of a Series of Chlorinated Chalcone Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 9(2), 1-6. [Link]

  • Li, Y., et al. (1998). Synthesis and Antimicrobial Evaluation of TAN-1057A/B Analogs. The Journal of Antibiotics, 51(2), 189-201. [Link]

  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 4(3), 102434. [Link]

  • Wang, W., et al. (2016). Structure-activity Relationship Studies of New Marine Anticancer Agents and their Synthetic Analogues. Current Pharmaceutical Design, 22(34), 5246-5263. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Kovacevic, A., et al. (2026). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2015). Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. ResearchGate. [Link]

  • Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of novel pyrazole analogues. Drug Design, Development and Therapy, 10, 3547–3562. [Link]

  • Li, Y., et al. (2013). Design, Synthesis and Antibacterial Evaluation of Novel AHL Analogues. Molecules, 18(7), 8439–8453. [Link]

  • Khan, I., et al. (2024). REVIEW ANALYSIS ON SYNTHESIS, ENZYME INHIBITION AND HEMOLYTIC STUDY OF NOVEL ACETAMIDE DERIVATIVES. ResearchGate. [Link]

  • Ballard, T. E., et al. (2010). Synthesis and Antimicrobial Evaluation of Nitazoxanide-Based Analogues: Identification of Selective and Broad Spectrum Activity. Amanote Research. [Link]

  • Sancilio, L. F., et al. (1987). The analgesic and antiinflammatory activity and pharmacologic properties of bromfenac. Arzneimittel-Forschung, 37(5), 513-519. [Link]

  • Zulfiqar, A., et al. (2005). Anti-inflammatory activity and QSAR studies of compounds isolated from Hyacinthaceae species and Tachiadenus longiflorus Griseb. (Gentianaceae). Bioorganic & Medicinal Chemistry, 13(7), 2541-2547. [Link]

  • Gaba, M., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(14), 4213. [Link]

  • Kovacevic, A., et al. (2026). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. ChemistrySelect, 11(1), e202503932. [Link]

  • Al-Ostoot, F. H., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2), 1-10. [Link]

  • ARUP Laboratories. (n.d.). Antimicrobial Susceptibility - MIC, Individual. ARUP Lab Test Directory. [Link]

  • National Physical Laboratory. (n.d.). Protocol to analyze antimicrobial susceptibility data. NPL Publications. [Link]

Sources

SAR in Neurology: Anticonvulsant Activity (Lacosamide Derivatives)

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Structure-Activity Relationship (SAR) Guide: The N-Benzyl Acetamide Scaffold in Drug Discovery

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently leverage the N-benzyl acetamide pharmacophore. This privileged scaffold exhibits remarkable versatility across multiple therapeutic areas, most notably in neurology (as anticonvulsants) and infectious diseases (as antivirals). This guide objectively compares the performance of various N-benzyl acetamide derivatives against clinical standards, analyzes the mechanistic causality behind specific structural modifications, and provides field-validated experimental protocols for their evaluation.

Mechanistic Context: Lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide) is a benchmark clinical anticonvulsant. Its primary mechanism involves the selective enhancement of slow inactivation of voltage-gated sodium channels, stabilizing hyperexcitable neuronal membranes without affecting normal physiological firing.

SAR Analysis & Causality: Extensive SAR studies focusing on the 3-oxy and 4'-benzylamide sites reveal that steric bulk and lipophilicity are the primary determinants of in vivo efficacy. The binding pocket for these derivatives strictly accommodates non-bulky, hydrophobic groups. Introducing large moieties at the 3-oxy site disrupts the optimal binding conformation, leading to a precipitous loss of seizure protection. However, this loss in binding affinity can be partially offset by incorporating unsaturated groups at this position, which likely engage in compensatory pi-pi stacking interactions within the receptor site (1)[1].

Table 1: Comparative Anticonvulsant Efficacy (MES Seizure Test in Mice)

Compound ModificationED50 (mg/kg, i.p.)Relative Efficacy vs. Phenytoin
Phenytoin (Clinical Control) 6.51.0x
(R)-1 (Lacosamide) ~4.5~1.4x
3-methoxy to 3-ethoxy (Compound 19) 17.30.37x
Bulky 3-oxy substituents >50<0.1x

Data Interpretation: The extension of the 3-methoxy group to a 3-ethoxy group (Compound 19) results in a nearly 3-fold drop in potency compared to phenytoin, underscoring the strict spatial limitations of the sodium channel binding pocket[1].

SAR in Virology: SARS-CoV-2 RdRp Inhibitors

Mechanistic Context: Beyond neurology, 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides have been identified as potent inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), offering a novel non-nucleoside approach to viral inhibition.

SAR Analysis & Causality: Molecular docking and empirical screening demonstrate that these inhibitors target the palm and finger subdomains of the RdRp. The -NH- fragment of the indole ring is an absolute structural requirement, acting as a critical hydrogen bond donor to the RdRp active site. Furthermore, introducing an additional benzyl group to the nitrogen atom in the amide significantly enhances inhibitory activity. This modification provides an extra aromatic ring that maximizes favorable hydrophobic and pi-cation interactions with the finger domain residues (e.g., D452), driving the IC50 down to near-nanomolar levels (2)[2].

Table 2: Comparative SARS-CoV-2 RdRp Inhibitory Activity

CompoundStructural FeatureIC50 (μM)
Remdesivir (Clinical Control) Nucleoside analog1.19 ± 0.36
6a1 Simple N-phenyl amide26.92
6a2 N-benzyl substitution12.30
6d5 Optimized Indole-thio N-benzyl acetamide1.11 ± 0.05

Data Interpretation: The transition from a simple N-phenyl amide (6a1) to an N-benzyl substituted derivative (6a2) cuts the IC50 in half. Further optimization of the indole-thio core (6d5) yields an inhibitor with potency statistically indistinguishable from the clinical standard, Remdesivir[2].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and trustworthiness, experimental protocols must function as self-validating systems. Below are the standardized methodologies for evaluating the biological activity of N-benzyl acetamides.

Protocol A: In Vitro RdRp Inhibition Assay (Gluc Reporter System)
  • Complex Preparation: Express and purify the SARS-CoV-2 RdRp complex (nsp12/nsp7/nsp8) using a baculovirus expression system.

  • Compound Dilution: Prepare 10-point dose-response curves of the N-benzyl acetamide derivatives (ranging from 0.01 μM to 100 μM) in DMSO.

    • Causality: A 10-point curve ensures an accurate calculation of the Hill slope and prevents false positives caused by compound aggregation at high concentrations.

  • Reaction Initiation: Incubate the RdRp complex with the RNA template and test compounds for 15 minutes at room temperature before initiating the reaction with NTPs.

    • Self-Validation: Always include Remdesivir as a positive control (to verify assay sensitivity) and a DMSO-only well as a negative control (to establish the 100% activity baseline).

  • Detection: Measure luminescence using the Gluc reporter system. Calculate the IC50 using non-linear regression analysis.

Protocol B: In Vivo Anticonvulsant Screening (MES Test)
  • Subject Preparation: Utilize adult male CF-1 mice. Administer the test compound via intraperitoneal (i.p.) injection using a polyethylene glycol (PEG) vehicle.

  • Electroshock Administration: Apply a 50 mA, 60 Hz alternating current for 0.2 seconds via corneal electrodes.

    • Causality: This specific current paradigm is strictly chosen because it reliably induces hindlimb tonic extension (HLTE) in 100% of vehicle-treated control mice, ensuring the model's robustness and eliminating baseline variability.

  • Observation & Validation: Protection is defined as the complete abolition of the HLTE component of the seizure.

    • Self-Validation: Test compounds at multiple time points (e.g., 0.5, 1, 2, and 4 hours post-dose) to establish both the ED50 and the pharmacokinetic time-to-peak effect, ensuring that apparent inactivity is not simply due to poor absorption or rapid clearance.

Logical Relationship Visualization

The following diagram illustrates the iterative logical workflow required to optimize the N-benzyl acetamide scaffold from initial design to in vivo validation.

SAR_Workflow A Scaffold Design (N-benzyl acetamide) B Chemical Synthesis & Purification A->B Structural Diversification C In Vitro Screening (Target Assays) B->C High-Throughput Evaluation D In Vivo Efficacy (Animal Models) C->D Hit to Lead Progression E Lead Optimization (SAR Iteration) D->E Data Synthesis E->A Refined Pharmacophore

Iterative SAR workflow for N-benzyl acetamide optimization.

References

  • Source: nih.
  • Title: The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)
  • Source: nih.

Sources

A Strategic Guide to Elucidating the Mechanism of Action for 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the discovery of a novel bioactive compound marks the beginning of an in-depth investigation to unravel its mechanism of action (MOA). This guide provides a comprehensive, multi-pronged strategy for characterizing 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide, a compound for which the biological target and mode of action are yet to be defined. Instead of a rigid protocol, we present a logical, field-proven workflow that integrates computational, biochemical, and cell-based methodologies. This guide will compare and contrast various experimental approaches, offering the rationale behind each step to empower researchers to make informed decisions in their quest for mechanistic clarity.

Phase 1: Initial Hypothesis Generation and Phenotypic Profiling

Before embarking on extensive and resource-intensive target identification studies, it is crucial to gather preliminary data to guide our experimental strategy. This initial phase focuses on generating a testable hypothesis through computational and broad cell-based screening.

In Silico Target Prediction: A Computational First Look

Given the chemical structure of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide, we can leverage computational tools to compare it against databases of known pharmacophores and bioactive molecules. This can provide initial, albeit predictive, insights into potential target classes.

Experimental Protocol: Virtual Screening

  • Compound Preparation: Generate a 3D conformation of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide using computational chemistry software.

  • Database Selection: Choose relevant databases for screening, such as ChEMBL, PubChem, and BindingDB, which contain extensive structure-activity relationship (SAR) data.

  • Similarity Search: Employ algorithms like Tanimoto similarity to identify known compounds with structural resemblances.

  • Target Prediction: Utilize target prediction software (e.g., SwissTargetPrediction, SuperPred) that uses the principle that structurally similar molecules are likely to bind to similar protein targets.

  • Data Analysis: Analyze the output to identify over-represented protein classes (e.g., kinases, G-protein coupled receptors (GPCRs), ion channels) as potential targets.

Causality Behind Experimental Choice: This cost-effective initial step helps to narrow down the vast landscape of potential biological targets, allowing for more focused subsequent experiments. For instance, if multiple structurally similar compounds are known to be kinase inhibitors, it would be logical to prioritize kinome-wide screening.

Broad Phenotypic Screening: Observing the Compound in Action

Phenotypic screening in a diverse panel of human cancer cell lines (e.g., the NCI-60 panel) can reveal the compound's functional effects and provide clues about its potential therapeutic area and mechanism.

Experimental Protocol: Cell Proliferation/Cytotoxicity Assay

  • Cell Line Selection: Choose a panel of cell lines representing different tissue origins and genetic backgrounds.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide for a defined period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. Analyze the pattern of activity across the cell panel to identify potential correlations with specific cancer types or genetic markers.

Trustworthiness of the Protocol: This self-validating system includes positive (e.g., doxorubicin) and negative (vehicle control) controls to ensure the reliability of the results. The use of a broad panel of cell lines helps to mitigate the risk of cell-line-specific artifacts.

Phase 2: Unbiased Target Identification – A Comparative Overview

Once preliminary phenotypic data is obtained, the next critical step is to identify the direct molecular target(s) of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide. Here, we compare two powerful, unbiased approaches.

Chemical Proteomics: Fishing for the Target

Chemical proteomics is a powerful technique for identifying the direct binding partners of a small molecule from a complex biological sample.[1] This approach typically involves creating a chemical probe by modifying the compound of interest to allow for its immobilization or detection.

Experimental Workflow: Affinity-Based Chemical Proteomics

G cluster_0 Probe Synthesis cluster_1 Target Enrichment cluster_2 Target Identification A 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide B Linker Attachment A->B C Affinity Tag Conjugation (e.g., Biotin) B->C D Incubate Probe with Cell Lysate C->D E Capture on Streptavidin Beads D->E F Wash to Remove Non-specific Binders E->F G On-bead Digestion (Trypsin) F->G H LC-MS/MS Analysis G->H I Database Search & Protein Identification H->I G cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Proteomic Analysis A Treat Cells with Compound vs. Vehicle B Lyse Cells A->B C Aliquot Lysates B->C D Heat Aliquots to Different Temperatures C->D E Separate Soluble & Aggregated Proteins D->E F Prepare Soluble Fractions for MS E->F G LC-MS/MS Analysis F->G H Quantify Protein Abundance G->H I I H->I Identify Proteins with Altered Thermal Stability G Compound 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide Target Identified Target Protein Compound->Target Binds and Modulates Activity Downstream1 Downstream Effector 1 Target->Downstream1 Signal Transduction Downstream2 Downstream Effector 2 Downstream1->Downstream2 Phenotype Observed Cellular Phenotype Downstream2->Phenotype

Sources

Bridging the Translational Gap: In Vitro vs. In Vivo Efficacy of Acetamide-Derived Anticonvulsants

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and application scientists, we constantly navigate the complex bridge between isolated cellular assays and whole-organism physiology. Acetamide derivatives—spanning pyrrolidone acetamides like levetiracetam (LEV) and brivaracetam (BRV), to functionalized amino acids like lacosamide (LCM)—serve as a masterclass in this translational challenge.

While in vitro binding affinity sets the theoretical ceiling for a compound's potency, in vivo efficacy is heavily dictated by physicochemical properties, target engagement kinetics, and brain penetrance. This guide objectively compares the performance of leading acetamide derivatives, providing the experimental frameworks and supporting data necessary to evaluate their preclinical profiles.

Mechanistic Divergence: Target Engagement Profiles

Despite sharing an acetamide structural backbone, these compounds diverge significantly in their primary mechanisms of action, which dictates the design of both our in vitro and in vivo assays.

  • Pyrrolidone Acetamides (BRV / LEV): These compounds selectively target the Synaptic Vesicle Glycoprotein 2A (SV2A)[1]. By binding to SV2A, they modulate vesicle exocytosis and reduce the release of excitatory neurotransmitters during high-frequency neuronal firing[2].

  • Functionalized Amino Acids (LCM): Lacosamide does not interact with SV2A. Instead, it selectively enhances the slow inactivation of voltage-gated sodium channels (VGSCs) without affecting fast inactivation, thereby stabilizing hyperexcitable neuronal membranes[3].

MOA cluster_0 Pyrrolidone Acetamides (Brivaracetam / Levetiracetam) cluster_1 Functionalized Amino Acids (Lacosamide) A1 Presynaptic Terminal A2 SV2A Binding A1->A2 High Affinity A3 Modulation of Vesicle Exocytosis A2->A3 Conformational Change A4 Decreased Neurotransmitter Release A3->A4 Seizure Suppression B1 Neuronal Membrane B2 Voltage-Gated Na+ Channel B1->B2 Depolarization B3 Enhancement of Slow Inactivation B2->B3 Selective Binding B4 Stabilization of Hyperexcitability B3->B4 Seizure Suppression

Fig 1: Mechanistic pathways of acetamide derivatives targeting SV2A and VGSC slow inactivation.

In Vitro Efficacy: Binding Kinetics and Cellular Assays

In vitro screening provides the foundational data for target affinity. Brivaracetam was specifically engineered to be a high-affinity SV2A ligand, demonstrating a 15- to 30-fold higher affinity for the receptor compared to its predecessor, levetiracetam[2].

Quantitative Data Summary: In Vitro Parameters
CompoundPrimary TargetIn Vitro Affinity (Kd / IC50)LogD (Lipophilicity)
Brivaracetam SV2AKd ~ 62 nM[1]1.04[1]
Levetiracetam SV2AKd ~ 1.0 - 3.0 µM-0.64[1]
Lacosamide VGSC (Slow Inactivation)IC50 ~ 100 µM[4]0.28
Methodological Workflow: Self-Validating SV2A Radioligand Binding Assay

To accurately quantify the Kd of pyrrolidone acetamides, we utilize a radioligand binding assay. This protocol is designed as a self-validating system, ensuring that background noise does not generate false-positive affinity data.

Step-by-Step Protocol:

  • Tissue Preparation: Homogenize rat or human cerebral cortex in an ice-cold 0.32 M sucrose buffer. Causality: Sucrose maintains osmotic balance, preventing the lysis of synaptosomes and preserving the structural integrity of the SV2A-containing vesicles.

  • Fractionation: Perform differential centrifugation to isolate the P2 (synaptosomal) fraction.

  • Incubation: Incubate the P2 fraction with 2 nM [3H]-Brivaracetam and varying concentrations of the unlabeled test compound (10^-10 to 10^-4 M) for 120 minutes at 4°C.

  • Internal Validation (Non-Specific Binding): In a parallel set of control tubes, add a saturating concentration (10 µM) of unlabeled levetiracetam. Causality: This saturates all true SV2A sites. Any radioactivity detected in these tubes represents non-specific binding (NSB) to lipids or plastic. Specific binding is calculated as Total Binding minus NSB, validating that the signal is receptor-specific.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: PEI imparts a positive charge to the filter, neutralizing the negative charge of the glass fibers and drastically reducing the non-specific adhesion of the radioligand.

  • Quantification: Measure bound radioactivity via liquid scintillation counting to generate competition curves and calculate IC50/Kd values.

In Vivo Efficacy: Preclinical Seizure Models

High in vitro affinity is meaningless if the compound cannot cross the blood-brain barrier (BBB) or fails to protect against whole-organism pathology. In vivo models reveal the true translational value of these derivatives.

BRV exhibits potent protection in the 6-Hz psychomotor seizure model (an animal model of therapy-resistant partial epilepsy)[2][5]. Conversely, LCM shows pronounced efficacy in the Maximal Electroshock (MES) model, which mimics generalized tonic-clonic seizures[3].

Quantitative Data Summary: In Vivo Efficacy
Compound6-Hz Seizure Model (ED50)MES Model (ED50)Target Engagement Speed
Brivaracetam ~ 1.2 - 2.4 mg/kg[5]Effective at high doses[2]Rapid (T_max ~ 5-15 min)[1]
Levetiracetam ~ 17.0 mg/kgInactive / Poor[1]Slower (T_max ~ 30 min)[6]
Lacosamide Effective~ 10.0 mg/kgModerate
Methodological Workflow: Self-Validating 6-Hz Psychomotor Seizure Model

The 6-Hz model is critical for evaluating acetamide derivatives, as standard MES tests often fail to detect the efficacy of SV2A modulators like LEV[1].

Step-by-Step Protocol:

  • Dosing & Acclimation: Administer the test compound intraperitoneally (i.p.) to adult male mice. Wait for the compound-specific T_max (e.g., 15 mins for BRV, 30 mins for LEV).

  • Corneal Anesthesia: Apply 1 drop of 0.5% tetracaine to the corneas 1 minute prior to stimulation. Causality: This eliminates local nociceptive (pain) responses to the electrodes, ensuring that the observed behavioral response is strictly a result of central nervous system (CNS) seizure activity, not a peripheral pain reflex.

  • Electrical Stimulation: Deliver a 6-Hz, 0.2 ms rectangular pulse for 3 seconds at 32 mA via corneal electrodes. Causality: The low-frequency (6-Hz) stimulation specifically recruits limbic networks, modeling focal dyscognitive seizures, whereas traditional 50/60-Hz MES models generalized seizures.

  • Observation & Internal Validation: Observe the animal for 10 seconds. A seizure is defined by the presence of forelimb clonus, twitching of the vibrissae, and Straub tail. Validation Control: A vehicle-treated control group must be run in parallel and exhibit 100% seizure occurrence. If vehicle mice do not seize, the electrical stimulus is invalid, and the assay must be aborted.

The PK/PD Disconnect: Why Affinity Isn't Everything

The most critical insight for an application scientist evaluating these compounds is understanding the Pharmacokinetic/Pharmacodynamic (PK/PD) disconnect.

While BRV has a 15-30x higher in vitro affinity for SV2A than LEV[2], its in vivo superiority is also heavily driven by its lipophilicity. BRV has a LogD of 1.04 compared to LEV's LogD of -0.64[1]. This higher lipophilicity translates to a much faster passive diffusion across the BBB. Positron Emission Tomography (PET) studies in humans and ex vivo binding in mice confirm that BRV achieves maximal SV2A occupancy within minutes, whereas LEV takes significantly longer[1][6].

Translation C1 In Vitro Screening (Receptor Affinity / Kinetics) C4 Target Engagement (Receptor Occupancy %) C1->C4 Defines max potential C2 Physicochemical Properties (Lipophilicity / LogD) C3 Pharmacokinetics (Brain Penetration Speed) C2->C3 Dictates BBB crossing C3->C4 Determines T_max C5 In Vivo Efficacy (Seizure Protection Models) C4->C5 Translates to ED50

Fig 2: Translational workflow linking in vitro properties to in vivo target engagement and efficacy.

Conclusion

When comparing acetamide derivatives, isolated in vitro data provides an incomplete picture. Brivaracetam's success as a next-generation anticonvulsant relies not just on its optimized SV2A binding pocket, but on its fine-tuned lipophilicity that ensures rapid target engagement. Conversely, the functionalized amino acid lacosamide demonstrates how structural tweaks to the acetamide backbone can completely shift the mechanistic target to VGSC slow inactivation, requiring entirely different in vivo models (like MES) to prove efficacy. Robust, internally validated assays at both the cellular and organismal levels remain the gold standard for navigating this translational bridge.

References

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders. nih.gov.
  • The Preclinical Discovery and Development Of Brivaracetam For The Tre
  • A single-center, open-label positron emission tomography study to evaluate brivaracetam and levetiracetam synaptic vesicle glycoprotein 2A binding in healthy volunteers. nih.gov.
  • Levetiracetam and brivaracetam: a review of evidence from clinical trials and clinical experience. nih.gov.
  • A review of the pharmacology and clinical efficacy of brivaracetam. dovepress.com.
  • Effects of lacosamide on sodium channel currents (INa(V)) in naïve and of spinal nerve ligation-injured neurons.

Sources

Validating the purity of synthetic 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Beyond Relative Area: A Comparative Guide to Validating the Purity of Synthetic 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide

The Analytical Challenge of Halogenated Ether-Amides

As a Senior Application Scientist, I frequently encounter the pitfall of relying solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity validation of synthetic intermediates. While HPLC-UV is ubiquitous, it operates on the flawed assumption that all molecules and their impurities possess identical molar extinction coefficients.

For the synthetic compound 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide , this assumption is particularly dangerous. Synthesized via the amide coupling of 2-(benzyloxy)acetic acid and 3-bromobenzylamine, this molecule presents specific analytical challenges:

  • Chromophore Discrepancies: Unreacted 3-bromobenzylamine and coupling reagent byproducts (e.g., EDC-urea) have vastly different UV absorption profiles compared to the target product. Relying on UV area percentage will skew the actual mass-balance purity.

  • Debromination Artifacts: The aryl bromide moiety is susceptible to catalytic hydrodebromination during synthesis or sample preparation, yielding 2-(Benzyloxy)-N-benzylacetamide. This impurity co-elutes closely with the target but significantly alters downstream pharmacological properties and reactivity.

To establish a self-validating system compliant with ICH Q2(R2) guidelines[1], we must employ an orthogonal analytical strategy. This guide objectively compares RP-HPLC-UV, Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (1H qNMR) to establish the definitive purity of this compound.

Comparative Analysis of Validation Methodologies

The objective of analytical procedure validation is to demonstrate that the method is fit for its intended purpose, encompassing specificity, linearity, and accuracy[2].

  • RP-HPLC-UV (The Baseline): Provides high-resolution separation but measures relative purity. It cannot unequivocally identify the debrominated impurity without a synthesized reference standard.

  • LC-HRMS (The Identifier): Mass spectrometry is essential for confirming molecular identity and identifying trace impurities[3]. By utilizing Electrospray Ionization (ESI), we can detect the intact mass. Crucially, the natural isotopic abundance of bromine (~50.69% 79Br and 49.31% 81Br) provides a distinct 1:1 doublet in the mass spectrum (M and M+2). The absence of this doublet immediately flags debrominated impurities.

  • 1H qNMR (The Absolute Quantifier): Quantitative NMR stands as a robust method for gauging pharmaceutical purity because the integral of an NMR peak is directly proportional to the nucleus concentration[4]. It requires no reference standard of the analyte itself, making it the gold standard for absolute purity determination of novel synthetic molecules[5].

Table 1: Quantitative Comparison of Purity Validation Techniques

ParameterRP-HPLC-UVLC-HRMS1H qNMR
Output Metric Relative Area %Mass-to-Charge (m/z) & Area %Absolute Mass Fraction (% w/w)
Specificity Low (Retention time only)High (Exact mass & Isotope pattern)High (Chemical shift & Coupling)
Reference Standard Required? Yes (for accurate quantification)Yes (for accurate quantification)No (Uses independent internal standard)
Typical LOD / LOQ ~0.05% / 0.1%~0.01% / 0.05%~0.5% / 1.0%
Primary Utility Routine batch monitoringImpurity profiling & IDAbsolute purity certification

Workflow Visualization

To ensure absolute confidence in the synthetic batch, we utilize an orthogonal workflow where the weaknesses of one technique are covered by the strengths of another.

ValidationWorkflow A Synthetic Batch: 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide B RP-HPLC-UV (Relative Purity & Chromophores) A->B Step 1 C LC-HRMS (Mass ID & Trace Impurities) A->C Step 2 D 1H qNMR (Absolute Purity & No Response Factor) A->D Step 3 E Impurity Profiling (Debromination, Unreacted SMs) B->E C->E F Validated Absolute Purity (ICH Q2(R2) Compliant) D->F E->F Orthogonal Confirmation

Caption: Orthogonal analytical workflow for validating the absolute purity of synthetic amides.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality and system suitability checks.

Protocol A: LC-HRMS Impurity Profiling

Causality Check: Traditional peptide and amide LC methods often use Trifluoroacetic acid (TFA) as an ion-pairing agent. However, TFA causes severe ion suppression in the MS source, creating a weaker MS signal. We substitute this with Formic Acid (FA) to maintain ionization efficiency while providing sufficient chromatographic peak shape[6].

  • Sample Preparation: Dissolve 1.0 mg of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide in 1 mL of LC-MS grade Acetonitrile/Water (50:50).

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • MS Parameters (Positive ESI):

    • Scan range: m/z 100–1000.

    • System Suitability Test (SST): Verify the presence of the characteristic bromine isotopic doublet at the expected [M+H]+ m/z (approx. 334.04 and 336.04).

  • Data Analysis: Extract ion chromatograms (EIC) for the expected mass and the debrominated mass ([M+H]+ approx. 256.13) to unequivocally rule out hydrodebromination.

Protocol B: 1H qNMR Absolute Purity Determination

Causality Check: Accurate qNMR requires the relaxation delay (D1) to be at least 5 to 7 times the longest longitudinal relaxation time (T1) of the nuclei being integrated. Failing to do so results in incomplete magnetization recovery and artificially skewed purity results[4].

  • Internal Standard (IS) Selection: Select a certified reference material (e.g., Maleic acid or 1,4-BTMSB-d4) that does not overlap with the analyte peaks[7]. For this compound, the aromatic protons (7.0 - 7.5 ppm) and the distinct methylene singlets (ether CH2 at ~4.5 ppm, benzyl CH2 at ~4.4 ppm, and amide CH2 at ~4.0 ppm) must be well-separated from the IS.

  • Sample Preparation: Accurately weigh ~15 mg of the analyte and ~5 mg of the IS using a microbalance (d = 0.001 mg). Co-dissolve completely in 0.6 mL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse Sequence: 1D proton with standard 90° pulse.

    • Relaxation Delay (D1): Set to 30 seconds (ensure D1 > 5 * T1).

    • Number of Scans (NS): 64 (to ensure a Signal-to-Noise ratio > 250:1 for integrated peaks, as S/N is inversely proportional to the square of the number of scans)[4].

  • Calculation: Calculate the absolute purity ( Px​ ) using the fundamental qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

    (Where I = integral area, N = number of protons, M = molar mass, m = weighed mass, and P = purity of the standard)[4].

Conclusion

The structural complexity of 2-(Benzyloxy)-N-(3-bromobenzyl)acetamide demands more than a cursory glance at an HPLC chromatogram. By combining the isotopic fidelity of LC-HRMS to rule out debrominated byproducts with the thermodynamic certainty of 1H qNMR, researchers can establish a self-validating, ICH Q2(R2)-compliant purity profile. This orthogonal approach ensures that downstream biological or synthetic applications are not compromised by invisible impurities.

Sources

Comparing the effects of different halogen substitutions on acetamide activity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate halogenated acetamide is not merely a matter of following a standard operating procedure; it requires a deep mechanistic understanding of reaction kinetics, leaving group ability, and biological microenvironments.

Halogen substitution on the acetamide scaffold ( X−CH2​−CONH2​ ) fundamentally alters its chemical reactivity and biological fate. By exchanging the halogen atom—from fluorine to iodine—we shift the molecule from a deadly metabolic poison to a highly reactive biochemical probe. This guide objectively compares the performance of iodoacetamide (IAA), bromoacetamide (BAA), chloroacetamide (CAA), and fluoroacetamide (FAA), providing actionable, data-backed insights for proteomics and drug development workflows.

Mechanistic Principles: The Halogen Leaving Group

The primary mechanism of action for halogenated acetamides in vitro is the bimolecular nucleophilic substitution ( SN​2 ) reaction. A nucleophile (typically a thiolate anion from a cysteine residue) attacks the α -carbon, displacing the halogen leaving group.

The reaction rate is governed by the carbon-halogen (C-X) bond strength and polarizability. As we move down Group 17 of the periodic table, atomic radius increases, making the C-X bond longer, weaker, and more polarizable. Consequently, leaving group ability follows the trend: I > Br > Cl >> F .

  • Iodine is an excellent leaving group, making IAA a rapid, aggressive alkylating agent.

  • Chlorine is a poorer leaving group, making CAA slower but potentially more selective.

  • Fluorine forms an exceptionally strong C-F bond, rendering FAA practically inert as an in vitro alkylating agent, which completely alters its biological profile.

Proteomic Applications: The IAA vs. CAA Trade-Off

In mass spectrometry-based proteomics, reducing and alkylating disulfide bonds is mandatory to ensure complete enzymatic digestion. While IAA has historically been the gold standard, CAA has gained traction to minimize off-target effects. However, this choice introduces a critical trade-off between specificity and artifactual oxidation.

Iodoacetamide (IAA): Due to its high reactivity, IAA rapidly alkylates cysteines but is prone to off-target alkylation of lysine, histidine, aspartate, glutamate, and protein N-termini[1]. This creates artifactual mass shifts that complicate database searching. Chloroacetamide (CAA): CAA reacts slower, providing higher kinetic selectivity for highly nucleophilic cysteines over other amino acids. However, recent rigorous evaluations demonstrate that CAA induces severe artifactual methionine oxidation[2].

Quantitative Performance Comparison

Data synthesized from comparative proteomic evaluations[3][4].

FeatureIodoacetamide (IAA)Chloroacetamide (CAA)Fluoroacetamide (FAA)
Primary Halogen Iodine (I)Chlorine (Cl)Fluorine (F)
SN​2 Reactivity Very HighModerateNegligible
Cysteine Specificity ModerateHighN/A
Off-Target Alkylation High (Lys, His, N-term)LowN/A
Methionine Oxidation 2–5% (Baseline)Up to 40% (Severe)N/A
Primary Use Case Standard Shotgun ProteomicsHighly targeted Cys-profilingIn vivo metabolic studies

Causality Insight: The massive increase in methionine oxidation observed with CAA is likely due to the longer incubation times or higher concentrations required to achieve complete cysteine alkylation, which inadvertently exposes the sample to ambient reactive oxygen species, or trace impurities inherent to CAA synthesis[1].

In Vivo Toxicity: The Fluoroacetamide Anomaly

While FAA is useless for in vitro alkylation, it is highly toxic in vivo. Because the C-F bond resists nucleophilic attack, FAA survives systemic circulation and hijacks cellular metabolism.

Through a process known as "lethal synthesis," FAA is hydrolyzed to fluoroacetate, converted to fluoroacetyl-CoA, and condensed with oxaloacetate by citrate synthase to form fluorocitrate . Fluorocitrate acts as a suicide inhibitor of aconitase, irreversibly halting the Tricarboxylic Acid (TCA) cycle, leading to ATP depletion and metabolic acidosis[5][6].

G FAA Fluoroacetamide FA Fluoroacetate FAA->FA Amidase Hydrolysis FACoA Fluoroacetyl-CoA FA->FACoA CoA Synthetase FC Fluorocitrate FACoA->FC Citrate Synthase (+ Oxaloacetate) Aconitase Aconitase (Inhibited) FC->Aconitase Competitive Inhibition TCA TCA Cycle Arrest Aconitase->TCA Blocks Isocitrate

Lethal synthesis pathway of fluoroacetamide disrupting the TCA cycle via aconitase inhibition.

Self-Validating Experimental Workflow: Controlled Alkylation

To mitigate the risks of both over-alkylation (IAA) and methionine oxidation (CAA), researchers must employ a self-validating protocol. The following workflow utilizes a chemical quench to strictly control reaction kinetics.

Step-by-Step Methodology:
  • Denaturation & Reduction: Resuspend protein pellet in 8M Urea / 50mM Tris-HCl (pH 8.0). Add Dithiothreitol (DTT) to a final concentration of 5 mM. Incubate at 37°C for 30 minutes.

  • Alkylation:

    • For IAA: Add IAA to a final concentration of 15 mM. Incubate in the dark at room temperature for exactly 30 minutes.

    • For CAA: Add CAA to a final concentration of 40 mM. Incubate in the dark at room temperature for 45 minutes.

  • The Quench (Self-Validation Step): Crucial for preventing off-target effects. Add an additional 5 mM DTT to the mixture. This instantly consumes unreacted IAA/CAA, ensuring that alkylation stops precisely before enzymatic digestion begins.

  • Digestion & LC-MS/MS Validation: Dilute urea to <1M and add Trypsin (1:50 ratio). During data analysis, configure the search engine to monitor Carbamidomethylation (+57.021 Da) as a fixed modification on Cys, and Oxidation (+15.995 Da) as a variable modification on Met to validate reagent performance.

Workflow Start Protein Extract Denature Denaturation (8M Urea, pH 8.0) Start->Denature Reduce Reduction (5mM DTT, 37°C) Denature->Reduce Split Select Alkylating Agent Reduce->Split IAA Iodoacetamide (IAA) 15mM, 30 min Split->IAA CAA Chloroacetamide (CAA) 40mM, 45 min Split->CAA Quench Quench Reaction (Add 5mM DTT) IAA->Quench CAA->Quench Digest Trypsin Digestion & LC-MS/MS Quench->Digest

Self-validating proteomic workflow for protein reduction and controlled cysteine alkylation.

Strategic Recommendations

  • Use IAA for standard, high-throughput proteomics where maximum sequence coverage is required, provided you strictly control the reaction time and quench with DTT.

  • Use CAA only when mapping specific cysteine modifications (e.g., Activity-Based Protein Profiling) where off-target lysine alkylation would confound results, but be prepared to computationally account for high methionine oxidation.

  • Avoid FAA entirely in structural biology; its utility is strictly limited to toxicological and metabolic research studying aconitase inhibition.

References

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443–3447.[Link]

  • Muller, T., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics.[Link]

  • Goncharov, N. V., et al. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology, 26(2), 148-161.[Link]

  • Higami, S., et al. (2021). A Case of Fluoroacetamide Poisoning Alleviated by Hemodialysis. Journal of Clinical Toxicology.[Link]

Sources

Comparative Efficacy and Mechanistic Profiling of Acetamide Derivatives in Oncology: A Comprehensive Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Acetamide and its derivatives represent a highly versatile pharmacophore in medicinal chemistry. Recently, the functionalization of the acetamide moiety—yielding phenoxy-acetamides, chalcone-acetamides, and oxadiazole-acetamides—has demonstrated profound antiproliferative and apoptotic activities across diverse cancer cell lines[1][2][3]. As a Senior Application Scientist, I have designed this guide to provide a rigorous comparative analysis of these derivatives. By synthesizing quantitative cytotoxicity data with validated experimental methodologies, this guide assists researchers and drug development professionals in lead optimization and mechanistic profiling.

Comparative Cytotoxicity Analysis

A critical metric for evaluating novel chemotypes is their half-maximal inhibitory concentration (IC50) across phenotypically distinct cancer cell lines. The table below consolidates recent in vitro efficacy data for leading acetamide derivatives, highlighting their potency relative to standard clinical agents like 5-Fluorouracil (5-FU) and Cisplatin.

Table 1: Comparative IC50 Values of Novel Acetamide Derivatives Across Cancer Cell Lines

Compound ClassSpecific DerivativeTarget Cell Line (Cancer Type)IC50 (µM)Reference Standard (IC50)Key Mechanistic Feature
Phenoxy-acetamide Compound IHepG2 (Hepatocellular)1.435-FU (5.32 µM)PARP-1 Inhibition[2]
Dehydrozingerone-acetamide Compound 2MCF-7 (Breast)3.52 - 9.93N/ASnail Downregulation (EMT)[4]
1,3,4-Oxadiazole-acetamide Compound 4hA549 (Lung)< 0.14Cisplatin (4.98 µM)MMP-9 Inhibition[3]
Imidazo[2,1-b]thiazole-acetamide Compound 5lMDA-MB-231 (TNBC)1.40Sorafenib (5.20 µM)VEGFR2 Kinase Inhibition[5]

Data Synthesis & Causality: The exceptional potency of the 1,3,4-oxadiazole-acetamide derivative (Compound 4h) against A549 cells (IC50 < 0.14 µM) stems from its dual ability to induce profound G0/G1 cell cycle arrest and inhibit Matrix Metalloproteinase-9 (MMP-9), a critical enzyme for tumor invasion[3]. Conversely, phenoxy-acetamide Compound I exhibits high selectivity for HepG2 cells by acting as a targeted PARP-1 inhibitor, preventing DNA repair in rapidly dividing malignant cells and forcing them into an apoptotic cascade[2].

Mechanistic Pathways of Acetamide-Induced Apoptosis

To harness acetamide derivatives effectively, researchers must understand the intracellular cascades they trigger. Most highly active derivatives operate via the intrinsic (mitochondrial) apoptotic pathway, coupled with specific enzymatic inhibition (e.g., PARP-1)[2][3][4].

MOA Acetamide Acetamide Derivative PARP1 PARP-1 Inhibition Acetamide->PARP1 Inhibits BaxBcl2 Bax / Bcl-2 Ratio Alteration Acetamide->BaxBcl2 Modulates Apoptosis Apoptotic Cell Death PARP1->Apoptosis Promotes Mito Mitochondrial Membrane Depolarization BaxBcl2->Mito Induces Caspase Caspase-3 Activation Mito->Caspase Activates Caspase->Apoptosis Executes

Fig 1: Acetamide-induced apoptotic signaling pathway via PARP-1 and mitochondrial cascades.

Self-Validating Experimental Protocols

Experimental protocols must be self-validating systems. This means incorporating internal controls that confirm the assay's biological integrity before interpreting the efficacy of the acetamide derivative.

Protocol A: High-Fidelity Cytotoxicity Screening (SRB Assay)

Expertise Note - Why SRB over MTT? While MTT is standard, it relies on mitochondrial metabolic activity, which can be artificially skewed by acetamide derivatives that directly alter mitochondrial membrane depolarization without immediate cell death[3]. The Sulforhodamine B (SRB) assay binds to basic amino acid residues of proteins, providing a direct, metabolism-independent measure of cellular biomass[1].

  • Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in 96-well flat-bottom plates at a density of 5×103 cells/well[1].

    • Causality: This density ensures cells remain in the logarithmic growth phase during the 48-72h treatment window, preventing contact inhibition artifacts.

  • Compound Treatment: After 24h of CO 2​ incubation (for attachment), treat cells with acetamide derivatives (0.01 to 100 µM) in triplicate[1]. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Cisplatin or 5-FU).

    • Validation Step: The vehicle control must show >95% viability relative to untreated cells to rule out solvent toxicity.

  • Fixation: Add 50% (w/v) cold trichloroacetic acid (TCA) directly to the wells and incubate at 4ºC for 1 hour[1].

    • Causality: Cold TCA instantly precipitates proteins and halts all metabolic processes, locking the exact cellular state at the end of the treatment window.

  • Staining & Quantification: Wash plates, stain with 0.4% SRB solution for 30 mins, wash with 1% acetic acid to remove unbound dye, and solubilize the bound dye with 10 mM Tris base. Read absorbance at 515 nm. Calculate IC50 using non-linear regression.

Protocol B: Apoptosis and Cell Cycle Analysis (Flow Cytometry)

To confirm that the reduction in biomass (Protocol A) is due to apoptosis rather than mere necrosis, Annexin V/PI dual staining is mandatory[6].

  • Treatment & Harvest: Treat cells with the established IC50 concentration of the acetamide derivative for 24-48 hours[6]. Harvest both floating (late apoptotic) and adherent cells.

    • Causality: Discarding the supernatant will result in a false-negative underestimation of late apoptosis, as dying cells detach from the extracellular matrix.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate for 15 mins in the dark.

  • Flow Cytometric Analysis: Analyze via flow cytometry.

    • Validation Step: Use single-stained controls to set compensation matrices, ensuring the FITC signal (Annexin V) does not bleed into the PE channel (PI).

  • Interpretation: Cells in the lower-right quadrant (Annexin V+/PI-) represent early apoptosis, driven by the externalization of phosphatidylserine—a hallmark of acetamide-induced PARP-1 inhibition[2][6].

Workflow Synthesis 1. Compound Synthesis & Characterization Screening 2. In Vitro Cytotoxicity (SRB/MTT Assays) Synthesis->Screening Selectivity 3. Selectivity Index (Cancer vs Normal) Screening->Selectivity Mechanism 4. Mechanistic Studies (Flow Cytometry, RT-PCR) Selectivity->Mechanism InVivo 5. In Vivo Efficacy (Tumor Xenografts) Mechanism->InVivo

Fig 2: Systematic validation workflow for evaluating acetamide derivatives in oncology.

Conclusion

The structural plasticity of acetamide derivatives allows for precise tuning of their pharmacokinetic and pharmacodynamic profiles. As demonstrated by recent studies on oxadiazole and phenoxy-acetamides, achieving sub-micromolar IC50 values is highly feasible[2][3]. Future drug development should focus on optimizing the selectivity index (SI) of these compounds, ensuring maximum cytotoxicity against malignant lines while preserving normal cellular integrity.

References
  • Title: In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition Source: MDPI URL: [Link]

  • Title: Anti-Cancer Potential of Dehydrozingerone's Phenoxy-Acetamide Derivatives: Discovery of a Potent Lead with Dual Anti-Proliferative and Anti-Metastatic Activities Source: PubMed URL: [Link]

  • Title: Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity Source: ACS Omega URL: [Link]

  • Title: Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives Source: MDPI URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Chalcone Acetamide Derivatives against Triple Negative Breast Cancer Source: ChemRxiv URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.